Paricalcitol-D6
Description
Properties
Molecular Formula |
C27H38D6O3 |
|---|---|
Molecular Weight |
422.67 |
SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Paricalcitol-D6: Structure, Properties, and Application
This guide provides a comprehensive technical overview of Paricalcitol-D6, a deuterated analog of the vitamin D receptor agonist, Paricalcitol. Designed for researchers, medicinal chemists, and professionals in drug metabolism and pharmacokinetics (DMPK), this document details the molecule's core chemical properties and explores its critical role in modern bioanalysis.
Introduction: The Significance of Isotopic Labeling
Paricalcitol is a synthetically manufactured analog of calcitriol, the active form of vitamin D, used to prevent and treat secondary hyperparathyroidism associated with chronic kidney disease[1][2]. In the realm of drug development and clinical monitoring, accurately quantifying the concentration of such therapeutic agents in biological matrices is paramount. This necessitates the use of a highly reliable internal standard in analytical methodologies like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Paricalcitol-D6 serves this exact purpose[2][3]. It is a stable, isotopically labeled version of Paricalcitol where six hydrogen atoms have been replaced by deuterium atoms[2][4][5]. This substitution results in a molecule that is chemically identical to the parent drug in its behavior during sample extraction and chromatographic separation but is distinguishable by its higher mass. This key difference allows it to serve as an ideal internal standard, correcting for variability and matrix effects during analysis, thereby ensuring the highest degree of accuracy and precision in quantification.
Core Chemical Attributes of Paricalcitol-D6
A thorough understanding of the molecular structure and weight is fundamental to the application of Paricalcitol-D6 as an analytical standard.
Chemical Structure and Isotopic Placement
The parent compound, Paricalcitol, is chemically designated as 19-nor-1α,3β,25-trihydroxy-9,10-secoergosta-5(Z),7(E),22(E)-triene[1]. The molecular formula for Paricalcitol is C27H44O3[1][6][7].
In Paricalcitol-D6, the isotopic labeling is specifically targeted at the side chain. The six deuterium atoms replace the six hydrogen atoms on the two methyl groups attached to the C25 position. This placement is strategically chosen to be in a chemically stable part of the molecule, minimizing the risk of back-exchange of deuterium for hydrogen during sample workup or storage.
The resulting molecular formula for Paricalcitol-D6 is C27H38D6O3[2][4][5].
Molecular Weight
The molecular weight of a compound is a critical parameter for mass spectrometry.
-
Paricalcitol (Unlabeled): The molecular weight is approximately 416.64 g/mol [1][7][8].
-
Paricalcitol-D6: With the substitution of six hydrogen atoms (atomic weight ~1.008 amu) with six deuterium atoms (atomic weight ~2.014 amu), the molecular weight increases[9][10]. The molecular weight of Paricalcitol-D6 is approximately 422.67 g/mol [2][3][4].
This mass shift of +6 Da is ideal for mass spectrometry, as it provides a clear distinction between the analyte (Paricalcitol) and the internal standard (Paricalcitol-D6) without significantly altering the molecule's chemical properties.
Summary of Physicochemical Properties
| Property | Paricalcitol | Paricalcitol-D6 |
| CAS Number | 131918-61-1[6][7][8] | 2070009-67-3[2][5] |
| Molecular Formula | C27H44O3[1][6][7][8] | C27H38D6O3[2][4][5] |
| Molecular Weight | 416.64 g/mol [1][7][8] | 422.67 g/mol [2][3][4] |
| Appearance | White to off-white solid[1][8] | White to off-white solid[2][3] |
Application in Bioanalytical Methods
The primary and most vital application of Paricalcitol-D6 is as an internal standard for the quantitative analysis of Paricalcitol in biological samples (e.g., plasma, serum) by LC-MS/MS[2][3].
The Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. The underlying principle relies on the near-identical physicochemical properties of the analyte and the standard.
-
Co-elution: Paricalcitol and Paricalcitol-D6 exhibit virtually identical retention times during liquid chromatography.
-
Identical Ionization Efficiency: Both compounds ionize with the same efficiency in the mass spectrometer's source.
-
Correction for Variability: Any loss of analyte during sample preparation (e.g., protein precipitation, liquid-liquid extraction) or fluctuations in instrument response will affect the internal standard to the same degree.
By adding a known concentration of Paricalcitol-D6 to every sample, standard, and quality control at the beginning of the workflow, the ratio of the analyte's MS signal to the internal standard's MS signal can be used to calculate the analyte's concentration with high precision, effectively nullifying experimental variations.
Example Experimental Protocol: Quantification of Paricalcitol in Human Plasma
The following is a representative workflow for the bioanalysis of Paricalcitol.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of Paricalcitol-D6 internal standard working solution (e.g., at 50 ng/mL).
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column suitable for small molecules.
-
Mobile Phase: Gradient elution using water and acetonitrile, both containing 0.1% formic acid.
-
MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions (Illustrative):
-
Paricalcitol: Q1 -> Q3 (e.g., m/z 417.3 -> 135.1)
-
Paricalcitol-D6: Q1 -> Q3 (e.g., m/z 423.3 -> 135.1)
-
-
-
Data Processing:
-
Integrate the peak areas for both the Paricalcitol and Paricalcitol-D6 MRM transitions.
-
Calculate the Peak Area Ratio (PAR) = Area(Paricalcitol) / Area(Paricalcitol-D6).
-
Construct a calibration curve by plotting the PAR of the standards against their known concentrations.
-
Determine the concentration of Paricalcitol in the unknown samples by interpolating their PAR values from the linear regression of the calibration curve.
-
Workflow Visualization
The following diagram illustrates the key steps in the bioanalytical workflow.
Caption: Bioanalytical workflow for Paricalcitol quantification using Paricalcitol-D6.
Conclusion
Paricalcitol-D6 is an indispensable tool for researchers and clinical laboratories tasked with the quantification of Paricalcitol. Its design as a stable isotope-labeled internal standard ensures the highest level of analytical rigor and data integrity. By leveraging the principles of isotope dilution mass spectrometry, Paricalcitol-D6 enables the development of robust, accurate, and precise bioanalytical methods that are essential for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions.
References
-
PubChem. Paricalcitol. National Center for Biotechnology Information. [Link]
-
Wikipedia. Deuterium. [Link]
-
U.S. Food and Drug Administration (FDA). Zemplar (paricalcitol) Injection Label. [Link]
-
NIST. Deuterium. NIST Chemistry WebBook. [Link]
-
Pharmaffiliates. Paricalcitol-impurities. [Link]
-
PubChem. Deuterium(.). National Center for Biotechnology Information. [Link]
-
Britannica. Deuterium. [Link]
-
PharmaCompass. Paricalcitol Drug Information. [Link]
-
WebQC. D2 (Deuterium) molar mass. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Paricalcitol | C27H44O3 | CID 5281104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. achemtek.com [achemtek.com]
- 8. Paricalcitol ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Deuterium - Wikipedia [en.wikipedia.org]
- 10. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]
Paricalcitol and Paricalcitol-D6: A Comparative Analysis of a Vitamin D Analog and Its Deuterated Isotope
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical examination of Paricalcitol and its deuterated stable isotope, Paricalcitol-D6. We will explore the fundamental differences in their chemical structures, their distinct roles in therapeutic and analytical contexts, and the underlying scientific principles that dictate their application. This document is designed for researchers, scientists, and drug development professionals who require a deep understanding of these compounds for bioanalytical method development, pharmacokinetic studies, and clinical research.
Part 1: Foundational Science of Paricalcitol
Paricalcitol is a synthetically manufactured, biologically active analog of calcitriol, the active form of vitamin D.[1] Marketed under the trade name Zemplar, it is primarily used for the prevention and treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD).[2][3] Unlike natural vitamin D, Paricalcitol is specifically engineered to selectively activate Vitamin D Receptors (VDRs) in the parathyroid glands with less impact on those in the intestine and bone, thereby mitigating the risk of hypercalcemia.[4]
Chemical Structure and Properties
Paricalcitol is chemically designated as 19-nor-1α,3β,25-trihydroxy-9,10-secoergosta-5(Z),7(E),22(E)-triene.[1] It is a white powder with the molecular formula C₂₇H₄₄O₃ and a molecular weight of 416.64 g/mol .[1][5]
Mechanism of Action: The Vitamin D Receptor Pathway
Paricalcitol exerts its therapeutic effects by acting as a selective agonist for the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[4][6] The activation cascade is a well-defined genomic pathway:
-
Ligand Binding: Paricalcitol binds to the VDR located in the nucleus of target cells.[7][8]
-
Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid-X Receptor (RXR).[6][8]
-
DNA Interaction: This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[9][10]
-
Transcriptional Regulation: The binding of the complex to VDREs modulates the transcription of these genes. Critically, it suppresses the transcription of the parathyroid hormone (PTH) gene, leading to reduced PTH synthesis and secretion.[7][11] This action helps normalize calcium and phosphorus metabolism, which is often dysregulated in CKD patients.[4]
Part 2: The Isotopic Analog - Understanding Paricalcitol-D6
Paricalcitol-D6 is the deuterated isotopologue of Paricalcitol, where six specific hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium (²H or D).[12][13] This seemingly minor structural change does not alter the compound's fundamental pharmacological properties but introduces significant differences in its mass and metabolic stability.
The Science of Deuteration and the Kinetic Isotope Effect (KIE)
Deuterium contains an additional neutron compared to protium (the common isotope of hydrogen), making it approximately twice as heavy.[14] This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[15][] The C-D bond is 6 to 10 times more stable and requires more energy to break.[14][15]
This phenomenon gives rise to the Kinetic Isotope Effect (KIE) , where the rate of a chemical reaction is slowed when a C-H bond involved in the rate-limiting step is replaced with a C-D bond.[] In drug development, this is highly relevant for metabolic pathways mediated by enzymes like the Cytochrome P450 (CYP450) system, which often involve the cleavage of C-H bonds.[14][17] By strategically replacing hydrogens at sites of metabolic attack with deuterium, the metabolic rate of a drug can be reduced, potentially leading to:
-
Increased metabolic stability and a longer biological half-life.[17][18]
-
Reduced formation of toxic or unwanted metabolites.[18]
-
The potential for lower or less frequent dosing regimens.[18]
While deuteration can be a strategy to create new chemical entities with improved pharmacokinetic profiles, the primary and most critical application of Paricalcitol-D6 is in the field of bioanalysis.[14][17]
Part 3: Core Differences and Divergent Applications
The fundamental distinction between Paricalcitol and Paricalcitol-D6 lies not in their mechanism of action, but in their intended use, which is a direct consequence of their isotopic difference.
-
Paricalcitol is the Active Pharmaceutical Ingredient (API) designed for therapeutic use.
-
Paricalcitol-D6 is a high-purity analytical tool used as an internal standard for the precise quantification of Paricalcitol.[12][19][20]
Comparative Data Summary
| Property | Paricalcitol | Paricalcitol-D6 |
| Role | Active Pharmaceutical Ingredient (API) | Analytical Internal Standard |
| Molecular Formula | C₂₇H₄₄O₃ | C₂₇H₃₈D₆O₃ |
| Molecular Weight | 416.64 g/mol [1][5] | 422.67 g/mol [12][21] |
| CAS Number | 131918-61-1[5] | 2070009-67-3[12] |
| Primary Application | Treatment of secondary hyperparathyroidism.[2][3] | Accurate quantification of Paricalcitol in biological matrices.[12][19][20] |
The Indispensable Role of Paricalcitol-D6 as an Internal Standard
In quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accuracy and precision.[22] A stable isotope-labeled (SIL) compound, like Paricalcitol-D6, is considered the "gold standard" for an IS for several reasons:[23]
-
Physicochemical Similarity: Paricalcitol-D6 is chemically identical to Paricalcitol, meaning it has the same extraction recovery, chromatographic behavior, and ionization efficiency in the mass spectrometer.[24][25]
-
Co-elution: It elutes from the chromatography column at almost the exact same time as the non-deuterated analyte.[19][24] This ensures that both compounds experience identical conditions, especially "matrix effects" (suppression or enhancement of the signal by other components in the sample), allowing for reliable correction.[22][24]
-
Mass Distinguishability: Despite co-eluting, the mass spectrometer can easily differentiate Paricalcitol-D6 from Paricalcitol due to its 6 Dalton higher mass.[23][25] This prevents signal overlap and allows for independent measurement of both the analyte and the IS.
By adding a precise, known quantity of Paricalcitol-D6 to every sample at the beginning of the workflow, any variability or loss during sample preparation, injection, or ionization will affect both the analyte and the IS proportionally.[24] The final quantification is based on the ratio of the analyte's response to the IS's response, which cancels out these variations and leads to highly reliable data.[22][24]
Part 4: Experimental Workflow for Quantification
The following protocol details a standard method for quantifying Paricalcitol in human plasma, a critical procedure in clinical pharmacokinetic studies.
Protocol: Quantification of Paricalcitol in Human Plasma via LC-MS/MS
This protocol is based on established and validated methodologies for the bioanalysis of Paricalcitol.[19][20]
1. Preparation of Standards and Solutions
-
Stock Solutions: Prepare primary stock solutions of Paricalcitol and Paricalcitol-D6 (Internal Standard) in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Create a series of working solutions for Paricalcitol by serially diluting the stock solution to prepare calibration curve (CC) standards and quality control (QC) samples. Prepare a separate working solution for Paricalcitol-D6 at a fixed concentration.
2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of human plasma (from CC, QC, or unknown study samples) into a clean polypropylene tube.
-
Add 50 µL of the Paricalcitol-D6 internal standard working solution to each tube (except for blank matrix samples). Vortex briefly to mix. This step is critical; the IS must be added early to account for all subsequent variability.
-
Add 3 mL of an immiscible organic solvent, such as methyl tert-butyl ether (MTBE), to each tube.[20]
-
Vortex vigorously for 10 minutes to ensure thorough extraction of the analytes from the plasma into the organic layer.
-
Centrifuge the tubes at 4000 rpm for 5 minutes to achieve complete phase separation.
-
Carefully transfer the upper organic layer to a new set of clean tubes, avoiding the lower aqueous layer and any precipitated proteins.
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the LC-MS/MS mobile phase.[20] Vortex to ensure the analytes are fully dissolved.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System:
-
Column: Zorbax SB C18 (or equivalent), 4.6 x 75 mm, 3.5 µm.[20]
-
Mobile Phase: Isocratic mixture of methanol and an aqueous buffer (e.g., ammonium acetate).
-
Flow Rate: Gradient flow may be used to optimize separation.[19]
-
Injection Volume: 5 µL.
-
Total Run Time: Approximately 6.0 minutes. The elution time for both Paricalcitol and Paricalcitol-D6 is expected to be around 2.6 minutes.[19][20]
-
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Paricalcitol and Paricalcitol-D6. These transitions must be optimized for the specific instrument being used.
-
4. Data Analysis and Quantification
-
Integrate the peak areas for both the Paricalcitol and Paricalcitol-D6 MRM transitions.
-
Calculate the Peak Area Ratio (PAR) = (Peak Area of Paricalcitol) / (Peak Area of Paricalcitol-D6).
-
Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations. Apply a linear regression model.
-
Determine the concentration of Paricalcitol in the unknown study samples by interpolating their PAR values from the calibration curve.
Conclusion
References
- Zemplar (paricalcitol) Injection - accessdata.fda.gov. (2005, August 15). U.S.
- Research progress in the pharmacological actions of the multiple effects and selectivity of the vitamin D analogue paricalcitol: a narrative review.
- Paricalcitol - Massive Bio. (2026, January 9). Massive Bio.
- Paricalcitol - Wikipedia. Wikipedia.
- Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study. (2015, March 15). PubMed.
- What is the mechanism of Paricalcitol? (2024, July 17).
- A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. Benchchem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
- Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017, March 27). Juniper Publishers.
- Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor. (2012, November 23). PMC.
- Vitamin D Receptor Signaling and Cancer. PMC - NIH.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.
- Deuterated internal standards and bioanalysis by AptoChem. AptoChem.
- VDR (VITAMIN D RECEPTOR). NuRCaMeIn.
- Paricalcitol | Vitamin agonist | CAS 131918-61-1. (2024, May 22). Selleck Chemicals.
- Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. (2022, October 4). Dove Medical Press.
- Application Notes and Protocols for Paricalcitol-D6 in Clinical Pharmacokinetic Studies. Benchchem.
- Vitamin D signaling pathway. The expression of vitamin D responsive...
- Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025, June 30).
- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. (2025, August 30). BOC Sciences.
- Vitamin D receptor - Wikipedia. Wikipedia.
- Deuterium: Slowing Metabolism One C–H Bond
- Paricalcitol | C27H44O3 | CID 5281104. PubChem - NIH.
- Paricalcitol-D6 | C27H44O3 | CID 66577066. PubChem.
- Paricalcitol-d6. MedchemExpress.com.
- Paricalcitol-d6. MedchemExpress.com.
- Paricalcitol-d6 | CAS No. 2070009-67-3. Clearsynth.
- Paricalcitol-D6. Veeprho.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Paricalcitol - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. massivebio.com [massivebio.com]
- 5. Paricalcitol | C27H44O3 | CID 5281104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Paricalcitol? [synapse.patsnap.com]
- 8. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 9. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Research progress in the pharmacological actions of the multiple effects and selectivity of the vitamin D analogue paricalcitol: a narrative review - Qu - Annals of Palliative Medicine [apm.amegroups.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. veeprho.com [veeprho.com]
- 14. dovepress.com [dovepress.com]
- 15. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 19. Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. texilajournal.com [texilajournal.com]
- 23. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. resolvemass.ca [resolvemass.ca]
Metabolic Stability of Paricalcitol-D6 in Biological Matrices
Executive Summary
This guide details the metabolic stability profiling of Paricalcitol-D6 , primarily focusing on its application as a stable isotope-labeled Internal Standard (SIL-IS) in bioanalysis, while also addressing its utility in mechanistic metabolic studies.
Paricalcitol (19-nor-1,25-dihydroxyvitamin D2) is a synthetic Vitamin D analog extensively metabolized by CYP24A1 and CYP3A4 . The deuterated form (Paricalcitol-D6) is critical for normalizing matrix effects in LC-MS/MS assays. However, its utility relies on "metabolic tracking"—ensuring the isotope label does not alter the metabolic rate (Kinetic Isotope Effect) significantly enough to decouple it from the analyte, nor does it undergo deuterium exchange in aqueous media.
Part 1: Molecular Mechanism & Metabolic Pathways
The Substrate: Paricalcitol
Paricalcitol acts as a selective Vitamin D Receptor (VDR) activator.[1] Unlike endogenous calcitriol, it lacks the exocyclic carbon-19, which alters its binding affinity and metabolic clearance.
-
Primary Metabolic Route: Hydroxylation and subsequent oxidation of the side chain.
-
Key Enzymes:
-
CYP24A1 (Mitochondrial): The primary catabolic enzyme for Vitamin D analogs.[2] It performs 24-hydroxylation, leading to calcitroic acid and clearance.[2]
-
CYP3A4 (Microsomal): Contributes to hydroxylation, particularly in the absence of high CYP24A1 expression or during drug-drug interactions (DDIs).
-
The Deuterated Analog (Paricalcitol-D6)
In Paricalcitol-D6, six hydrogen atoms are replaced with deuterium. The position of these isotopes is critical:
-
Bioanalytical IS: The label is typically placed on the C26/C27 methyl groups of the side chain. This ensures the label is retained during the initial hydroxylation steps, allowing the IS to track the parent compound through extraction and ionization.
-
Metabolic Stability: If the deuterium is placed at the C24 position (the primary site of metabolic attack), the Kinetic Isotope Effect (KIE) would significantly slow metabolism (
), making the D6 analog more stable than the drug. This is undesirable for an IS but useful for stabilizing reactive metabolites.
Metabolic Pathway Diagram
The following diagram illustrates the catabolic cascade mediated by CYP enzymes.
Figure 1: Metabolic pathway of Paricalcitol highlighting the dominance of CYP24A1 and CYP3A4 in clearance.
Part 2: Experimental Strategy
Matrix Selection
To assess metabolic stability, the choice of matrix dictates the scope of the data:
-
Human Liver Microsomes (HLM): Enriched in CYP3A4 but lacks mitochondrial CYP24A1 unless specifically prepared (mitochondrial fraction). Standard HLM assays may underestimate Paricalcitol clearance because they miss the mitochondrial CYP24A1 contribution.
-
Cryopreserved Hepatocytes: The "Gold Standard." Contains both cytosolic (UGT), microsomal (CYP3A4), and mitochondrial (CYP24A1) enzymes intact within the cell.
-
Recombinant CYP24A1: Used for mechanistic confirmation.
Critical Handling Constraints (The "Senior Scientist" Insight)
Vitamin D analogs are notoriously difficult to handle in in vitro assays due to two factors:
-
Non-Specific Binding (NSB): Paricalcitol is highly lipophilic (
). It sticks to polypropylene tubes and pipette tips, causing artificial "loss" that mimics metabolism.-
Solution: Use low-binding plasticware or add 0.1% BSA (Bovine Serum Albumin) to the incubation buffer.
-
-
Light Sensitivity: The triene system is sensitive to UV isomerization.
-
Solution: Perform all extractions and incubations under yellow light or in amber vessels.
-
Part 3: Detailed Protocol (Microsomal Stability)
This protocol validates the stability of Paricalcitol-D6 to ensure it does not degrade faster or slower than the analyte in a typical incubation.
Materials
-
Test Compound: Paricalcitol-D6 (10 mM stock in DMSO).
-
Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) containing 0.1% BSA (to prevent NSB).
-
Quenching Agent: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
Workflow Diagram
Figure 2: Step-by-step microsomal stability workflow.
Step-by-Step Procedure
-
Preparation: Thaw HLM on ice. Dilute Paricalcitol-D6 to 1 µM working solution in phosphate buffer (ensure <0.1% final DMSO).
-
Pre-incubation: In a 96-well plate, mix:
-
450 µL Phosphate Buffer (with 0.1% BSA)
-
25 µL HLM (final conc 0.5 mg/mL)
-
5 µL Paricalcitol-D6 working solution.
-
Incubate at 37°C for 10 minutes.
-
-
Initiation: Add 20 µL of NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile.
-
Note: Do not use an Internal Standard in the quench solution if you are assaying the stability of the IS itself.
-
-
Processing: Vortex for 5 min, centrifuge at 4000 rpm for 10 min. Inject supernatant onto LC-MS/MS.
Part 4: Data Analysis & Interpretation
Calculation of Intrinsic Clearance ( )
Plot the natural log (ln) of the remaining Paricalcitol-D6 peak area vs. time. The slope of the linear regression (
Stability Criteria Table
| Parameter | High Stability | Moderate Stability | Low Stability |
| Half-life ( | > 60 min | 30 – 60 min | < 30 min |
| < 10 | 10 – 50 | > 50 | |
| Interpretation for D6 IS | Ideal. Indicates no rapid degradation or D-H exchange. | Acceptable, provided the analyte degrades at a similar rate. | Risk. If D6 degrades faster than analyte, quantitation will be biased high. |
Troubleshooting: Deuterium Exchange
If Paricalcitol-D6 shows rapid loss of signal without the appearance of hydroxylated metabolites, it may be undergoing Deuterium-Hydrogen (D-H) Exchange .
-
Diagnosis: Monitor the mass transition for Paricalcitol-D5 or D4. If these peaks increase as D6 decreases, the label is chemically unstable in the buffer.
-
Resolution: Switch to a D6 analog labeled on the stable methyl groups of the side chain rather than acidic positions.
References
-
Food and Drug Administration (FDA). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]
-
Jones, G., Prosser, D. E., & Kaufmann, M. (2014). Cytochrome P450-mediated metabolism of vitamin D. Journal of Lipid Research, 55(1), 13–31. [Link]
-
Abbott Laboratories. (2023). Zemplar (paricalcitol) Prescribing Information. [Link]
-
Xu, Y., et al. (2011). Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry. Biomedical Chromatography. [Link]
Sources
Paricalcitol-D6: A Stable Isotope-Labeled Vitamin D Analog for Advanced Bioanalytical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Paricalcitol-D6, a stable isotope-labeled (SIL) analog of the synthetic vitamin D derivative, Paricalcitol. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of stable isotope labeling and its critical role in enhancing the accuracy and reliability of bioanalytical methods. We will explore the mechanism of action of Paricalcitol, provide a detailed, field-proven protocol for its quantification in biological matrices using Paricalcitol-D6 as an internal standard, and discuss the regulatory landscape governing such assays. This guide aims to equip the reader with the necessary knowledge to confidently and effectively utilize Paricalcitol-D6 in their research and development endeavors.
Introduction: The Imperative for Precision in Pharmacokinetic Analysis
Paricalcitol, a synthetic analog of calcitriol (the active form of vitamin D), is a vital therapeutic agent for the management of secondary hyperparathyroidism in patients with chronic kidney disease.[1] Its mechanism of action is mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene transcription involved in calcium and phosphorus homeostasis.[2] Accurate quantification of Paricalcitol in biological matrices is paramount for pharmacokinetic studies, dose optimization, and ensuring patient safety.
The inherent complexity of biological samples presents a significant challenge to achieving accurate and precise measurements. Matrix effects, variability in sample preparation, and instrument response fluctuations can all contribute to erroneous results.[3] The use of a stable isotope-labeled internal standard, such as Paricalcitol-D6, is the gold standard for mitigating these challenges.[3] By incorporating deuterium atoms, Paricalcitol-D6 is chemically identical to the parent drug but possesses a distinct mass, allowing for its differentiation by a mass spectrometer.[4]
Why Paricalcitol-D6 is the Ideal Internal Standard:
-
Chemical and Physical Homogeneity: Paricalcitol-D6 exhibits nearly identical chromatographic retention times and extraction recovery to Paricalcitol, ensuring that it experiences the same analytical variations as the analyte of interest.
-
Mass Differentiation: The six-dalton mass difference allows for clear separation and independent quantification by the mass spectrometer, eliminating interference.[4]
-
Enhanced Accuracy and Precision: By normalizing the analyte response to the internal standard response, the variability introduced during sample handling and analysis is effectively canceled out, leading to highly reliable data.[3]
The Molecular Mechanism of Paricalcitol: A VDR-Mediated Pathway
Paricalcitol exerts its therapeutic effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[5] The VDR is a ligand-inducible transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[6][7] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[2][7]
The binding of Paricalcitol to the VDR initiates a conformational change in the receptor, leading to the dissociation of co-repressor proteins and the recruitment of co-activator proteins.[2] This co-activator complex then facilitates the transcription of genes involved in regulating calcium and phosphorus levels, and importantly, the suppression of parathyroid hormone (PTH) synthesis and secretion.[2]
Caption: Paricalcitol signaling pathway through the Vitamin D Receptor.
Quantitative Bioanalysis of Paricalcitol using Paricalcitol-D6: A Validated LC-MS/MS Protocol
This section provides a detailed, step-by-step protocol for the quantification of Paricalcitol in human plasma using Paricalcitol-D6 as an internal standard. This method is based on well-established and validated procedures, ensuring compliance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[8][9]
Materials and Reagents
-
Paricalcitol analytical standard
-
Paricalcitol-D6 (internal standard)
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
Instrumentation
-
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with an electrospray ionization (ESI) source.
Experimental Workflow
Caption: A generalized workflow for the bioanalysis of Paricalcitol.
Step-by-Step Protocol
Step 1: Preparation of Stock and Working Solutions
-
Prepare a primary stock solution of Paricalcitol and Paricalcitol-D6 in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the Paricalcitol stock solution with methanol to prepare working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of Paricalcitol-D6 (internal standard) at an appropriate concentration in methanol.
Step 2: Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a microcentrifuge tube, add 50 µL of the Paricalcitol-D6 internal standard working solution.[1]
-
For calibration standards and QC samples, add the corresponding Paricalcitol working solution. For unknown samples, add 50 µL of methanol.
-
Vortex the samples for 30 seconds.
-
Add 3 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[1]
-
Vortex mix for 10 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.[1]
Step 3: LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm or equivalent.[1]
-
Mobile Phase: An isocratic mixture of methanol and ammonium acetate buffer.[1]
-
Flow Rate: Gradient flow.[1]
-
Injection Volume: 5 µL.[1]
-
Run Time: Approximately 6.0 minutes.[1]
-
Elution Time: Paricalcitol and Paricalcitol-D6 are expected to elute at approximately 2.6 minutes.[1]
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Paricalcitol and Paricalcitol-D6.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Paricalcitol | 417.3 | 399.3 |
| Paricalcitol-D6 | 423.3 | 405.3 |
Step 4: Calibration and Quantification
-
Prepare a calibration curve by plotting the peak area ratio of Paricalcitol to Paricalcitol-D6 against the nominal concentration of the calibration standards.
-
A linear regression with a weighting factor of 1/x² is typically used.
-
The linear range for this method is generally established from 10 to 500 pg/mL in human plasma.[1][8]
-
The concentration of Paricalcitol in the QC and unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Data Interpretation and Trustworthiness
The use of Paricalcitol-D6 as an internal standard provides a self-validating system. The peak area of Paricalcitol-D6 should be consistent across all samples in a run. Any significant deviation may indicate a problem with sample preparation or instrument performance for that specific sample, warranting further investigation. This adherence to a consistent internal standard response is a key component of ensuring the trustworthiness of the generated data, in line with FDA guidance.[9]
Pharmacokinetic Profile of Paricalcitol
Understanding the pharmacokinetic profile of Paricalcitol is crucial for interpreting bioanalytical data and for clinical decision-making.
| Pharmacokinetic Parameter | Healthy Subjects | CKD Stage 3/4 | CKD Stage 5 (HD/PD) |
| Absolute Bioavailability (F) | 72% - 86% | Not Specified | 72% - 86% |
| Elimination Half-life (t½) | 5 - 7 hours | 14 - 20 hours | 13.9 - 20 hours |
| Apparent Volume of Distribution (Vd) | ~23.8 L | Not Specified | 31 - 35 L |
| Plasma Protein Binding | ≥99.8% | Not Specified | ≥99.8% |
| Primary Route of Elimination | Hepatobiliary Excretion | Hepatobiliary Excretion | Hepatobiliary Excretion |
Data sourced from BenchChem Application Notes.[1]
Conclusion
Paricalcitol-D6 is an indispensable tool for the accurate and precise quantification of Paricalcitol in complex biological matrices. Its use as a stable isotope-labeled internal standard addresses the inherent challenges of bioanalysis, ensuring the generation of reliable and defensible data that is critical for drug development and clinical research. This in-depth technical guide provides the foundational knowledge and a practical, validated protocol to empower researchers and scientists in their pursuit of robust and high-quality bioanalytical results. By adhering to the principles of scientific integrity and leveraging the power of stable isotope dilution mass spectrometry, the scientific community can continue to advance our understanding of Paricalcitol and improve patient outcomes.
References
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis. (2023). (URL: [Link])
-
Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study. Journal of Chromatography B. (2015). (URL: [Link])
-
Synergistic Activation of VDR-RXR Heterodimers by Vitamin D and Rexinoids in Human Kidney and Brain Cells. International Journal of Molecular Sciences. (2024). (URL: [Link])
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. U.S. Food and Drug Administration. (2019). (URL: [Link])
-
A Genomic Perspective on Vitamin D Signaling. Anticancer Research. (2009). (URL: [Link])
-
A new metabolite of Paricalcitol: stereoselective synthesis of (22Z)-isomer of 1α,25-dihydroxy-19-norvitamin D2. Tetrahedron Letters. (2017). (URL: [Link])
-
Schematic representation of the vitamin D receptor (VDR) domain structure. ResearchGate. (URL: [Link])
-
VDR (VITAMIN D RECEPTOR) - NuRCaMeIn. (URL: [Link])
-
Vitamin D receptor. Wikipedia. (URL: [Link])
-
The Vitamin D Receptor (VDR): A Master Regulator of Gene Expression and Cellular Homeostasis - ELISA Kits. (URL: [Link])
-
Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study. ResearchGate. (URL: [Link])
-
New approach to paricalcitol synthesis. ResearchGate. (URL: [Link])
-
New Route to Paricalcitol. New Drug Approvals. (2014). (URL: [Link])
-
Paricalcitol-D6 - Veeprho. (URL: [Link])
-
MRM transitions used for detection of the vitamin D metabolites. ResearchGate. (URL: [Link])
-
Paricalcitol. PubChem. (URL: [Link])
- Preparation method of paricalcitol.
-
New approach to paricalcitol synthesis. ResearchGate. (URL: [Link])
- Preparation of paricalcitol.
-
New Route to Paricalcitol. New Drug Approvals. (2014). (URL: [Link])
-
Paricalcitol-impurities. Pharmaffiliates. (URL: [Link])
- Preparation method of paricalcitol and injection thereof.
Sources
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. medkoo.com [medkoo.com]
- 5. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 6. Synergistic Activation of VDR-RXR Heterodimers by Vitamin D and Rexinoids in Human Kidney and Brain Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 8. Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jme.bioscientifica.com [jme.bioscientifica.com]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method Development for Paricalcitol Quantification
Executive Summary
Quantifying Paricalcitol (19-nor-1,25-dihydroxyvitamin D2) in biological matrices presents unique analytical challenges due to its lipophilicity, low physiological abundance (pg/mL range), and structural similarity to endogenous Vitamin D metabolites.[1] This guide details the development of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay. To achieve the necessary Lower Limit of Quantification (LLOQ) of <10 pg/mL, this protocol prioritizes a PTAD-derivatization strategy to enhance ionization efficiency, though a direct analysis workflow is discussed for high-end instrumentation.
Scientific Rationale & Method Strategy
The Analytical Challenge
Paricalcitol is a synthetic Vitamin D analog.[2] Standard ESI (Electrospray Ionization) of neutral Vitamin D-like sterols is notoriously inefficient because they lack basic functional groups for protonation.[1]
-
Problem: Direct ESI+ often results in sodium adducts
or water-loss ions , splitting the signal and reducing sensitivity.[1] -
Solution: Chemical Derivatization with PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) .[1][3][4][5]
Mechanism of Action: PTAD Derivatization
PTAD reacts specifically with the s-cis diene system of Paricalcitol via a Diels-Alder [4+2] cycloaddition .[1]
-
Benefit 1 (Sensitivity): The PTAD moiety introduces nitrogen atoms, significantly increasing proton affinity and ionization efficiency in ESI+ mode.
-
Benefit 2 (Selectivity): The reaction shifts the precursor mass by +175 Da (from ~416 to ~591 Da), moving the analyte away from the "chemical noise" of low-mass plasma lipids.
Internal Standard Selection[1]
-
Rationale: Deuterated analogs correct for matrix effects, extraction efficiency, and derivatization variability.[1] Structural analogs (e.g., Doxercalciferol) are insufficient for regulated bioanalysis due to differential ionization suppression.[1]
Detailed Experimental Protocol
Materials & Reagents[1]
-
Analyte: Paricalcitol Reference Standard (USP/EP grade).[1]
-
Derivatization Reagent: PTAD (0.5 mg/mL in Acetonitrile).[1] Note: Prepare fresh daily; PTAD is moisture sensitive.[1]
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane:Isopropanol (90:10).[1]
-
Mobile Phases:
Sample Preparation Workflow (LLE + Derivatization)
This workflow is designed to maximize recovery while removing phospholipids that cause ion suppression.[1]
-
Aliquot 200 µL of plasma into a 1.5 mL Eppendorf tube.
-
Add 20 µL of IS working solution (Paricalcitol-d6, 5 ng/mL).
-
Vortex for 10 seconds and equilibrate for 5 minutes.
Step 2: Liquid-Liquid Extraction (LLE)
-
Add 1.0 mL of MTBE.[1]
-
Vortex vigorously for 5 minutes (or shaker plate at 1000 rpm).
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass vial.
Step 3: Drying & Derivatization
-
Evaporate the supernatant to dryness under Nitrogen at 35°C.
-
Derivatization: Reconstitute residue in 50 µL of PTAD solution .
-
Incubate at Room Temperature (Dark) for 30 minutes. Reaction is typically complete <15 mins, but 30 ensures robustness.
-
Quenching: Add 10 µL of water to quench excess PTAD.
-
Transfer to autosampler vial.
LC-MS/MS Conditions
Chromatography (LC):
-
Column: Agilent Zorbax SB-C18 (2.1 x 50 mm, 1.8 µm) or Waters Acquity BEH C18.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 45°C.
-
Gradient:
-
0.0 min: 50% B
-
3.0 min: 95% B
-
4.5 min: 95% B
-
4.6 min: 50% B
-
6.0 min: Stop
-
Mass Spectrometry (MS):
-
Spray Voltage: 4500 V.
-
Source Temp: 500°C.
MRM Transitions (PTAD Derivatives):
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Dwell Time (ms) |
| Paricalcitol-PTAD | 592.4 | 298.1 | 25 | 50 |
| Qualifier | 592.4 | 314.2 | 28 | 50 |
| Paricalcitol-d6-PTAD | 598.4 | 304.1 | 25 | 50 |
Note: The product ion m/z 298 is characteristic of the PTAD-diene skeletal fragment, offering high specificity.
Visualizations
Sample Preparation Logic Flow
This diagram illustrates the critical decision points and flow of the sample preparation to ensure sample integrity.
Caption: Workflow for extraction and PTAD derivatization of Paricalcitol from plasma.
Analytical System Configuration
The logical connection between the LC separation and MS detection events.
Caption: Schematic of the Triple Quadrupole MS/MS data acquisition path.
Method Validation Criteria (FDA/EMA)
To ensure the method is "Trustworthy" and self-validating, the following parameters must be met during validation:
| Parameter | Acceptance Criteria | Experimental Check |
| Linearity | 8-point calibration curve (e.g., 5 – 1000 pg/mL). | |
| Accuracy | ±15% (±20% at LLOQ) | 5 replicates at LLOQ, Low, Mid, High QC. |
| Precision (CV) | <15% (<20% at LLOQ) | Intra- and Inter-day assessment.[1] |
| Recovery | Consistent (>50% preferred) | Compare pre-extraction vs. post-extraction spikes. |
| Matrix Effect | 85% - 115% | Compare post-extraction spike vs. neat solution.[1] |
| Stability | <15% deviation | Freeze-thaw (3 cycles), Benchtop (4h), Autosampler (24h).[1] |
Troubleshooting & Optimization
Issue: Low Sensitivity (High LLOQ)
-
Root Cause:[1][8][11] Incomplete derivatization or wet PTAD reagent.[1]
-
Fix: PTAD hydrolyzes instantly in water.[1] Ensure the sample is completely dry before adding PTAD.[1] Use anhydrous Acetonitrile for the reagent.[1]
Issue: Peak Tailing
-
Root Cause:[1][8][11] Secondary interactions with silanols on the column.[1]
-
Fix: Increase Ammonium Formate concentration to 5-10 mM or use a column with better end-capping (e.g., BEH C18).[1]
Issue: Interfering Peaks
-
Fix: Paricalcitol is 19-nor-1,25-(OH)2-D2.[1][6] Ensure chromatographic resolution from 1,25-(OH)2-D3 and 1,25-(OH)2-D2. The PTAD derivatives generally separate well on C18, but a PFP (Pentafluorophenyl) column can offer orthogonal selectivity if needed.
References
-
Vertex AI Search. (2025).[1] Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry. National Institutes of Health.[1] Link
-
Vertex AI Search. (2025).[1] Paricalcitol-d6 Internal Standard Properties. MedChemExpress. Link
-
Vertex AI Search. (2025).[1] A Simultaneous Extraction/Derivatization Strategy for Quantitation of Vitamin D. MDPI.[1] Link[1]
-
Vertex AI Search. (2025).[1] Paricalcitol USP Reference Standard. Sigma-Aldrich.[1][12] Link
-
Vertex AI Search. (2025).[1] Validation of an LC-MS/MS Method Using Solid-Phase Extraction for Parathyroid Hormone. Clinical Chemistry. Link
Sources
- 1. Paricalcitol USP Reference Standard CAS 131918-61-1 Sigma-Aldrich [sigmaaldrich.com]
- 2. Validated stability-indicating HPLC method for paricalcitol in pharmaceutical dosage form according to ICH guidelines: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. A Simultaneous Extraction/Derivatization Strategy for Quantitation of Vitamin D in Dried Blood Spots Using LC–MS/MS: Application to Biomarker Study in Subjects Tested for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. esceo.org [esceo.org]
Application Note: A Robust Solid-Phase Extraction (SPE) Protocol for the Quantification of Paricalcitol in Human Plasma using Paricalcitol-D6 and LC-MS/MS
Abstract
This application note presents a detailed, robust, and highly selective solid-phase extraction (SPE) method for the quantification of Paricalcitol in human plasma. Paricalcitol-D6, a stable isotope-labeled (SIL) analog, is employed as the internal standard to ensure the highest degree of accuracy and precision, consistent with the principles of isotope dilution mass spectrometry. We will explore the scientific rationale behind key methodological choices, from sorbent selection to sample pre-treatment, and provide a step-by-step protocol suitable for researchers in clinical pharmacology and drug development. This method leverages modern polymer-based reversed-phase SPE technology to deliver clean extracts with high analyte recovery, effectively mitigating matrix effects prior to LC-MS/MS analysis.
Introduction: The Imperative for Accurate Paricalcitol Quantification
Paricalcitol (19-nor-1α,25-dihydroxyvitamin D2) is a synthetic vitamin D analog used for the prevention and treatment of secondary hyperparathyroidism associated with chronic kidney disease.[1] Accurate measurement of its concentration in biological matrices like human plasma is critical for pharmacokinetic (PK) studies, dose-response modeling, and ensuring therapeutic efficacy and safety.[2][3]
The bioanalytical process is challenging due to Paricalcitol's low circulating concentrations (pg/mL range), extensive binding to plasma proteins (≥99.8%), and the complexity of the plasma matrix itself.[2][4] To overcome these challenges, a highly sensitive and selective analytical method is required, for which Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[5]
The integrity of any LC-MS/MS assay is fundamentally dependent on the quality of the sample preparation. The inclusion of a stable isotope-labeled internal standard (SIL-IS), such as Paricalcitol-D6, is indispensable.[6] A SIL-IS is the ideal analytical mimic; it co-elutes chromatographically and exhibits nearly identical behavior during extraction and ionization, thereby compensating for analyte loss and matrix-induced signal variability.[6][7][8]
The Rationale for Solid-Phase Extraction (SPE)
While Liquid-Liquid Extraction (LLE) has been successfully used for Paricalcitol analysis, this technique can be labor-intensive, difficult to automate, and may result in the co-extraction of endogenous interferences like phospholipids, which are notorious for causing matrix effects in LC-MS.[2][4][9][10]
Solid-Phase Extraction (SPE) offers a superior alternative, providing:
-
Higher Selectivity: SPE sorbents can be chosen to specifically target the analyte's physicochemical properties, leading to cleaner extracts.[10]
-
Improved Reproducibility and Automation: SPE is easily automated, reducing operator-dependent variability and increasing throughput.
-
Reduced Solvent Consumption: Modern SPE formats significantly reduce the volume of organic solvents required compared to traditional LLE.[11]
This guide focuses on a modern reversed-phase SPE strategy designed to maximize recovery and minimize interferences.
SPE Method Development: A Scientifically-Grounded Approach
The development of a robust SPE method is a systematic process. The choices made at each step are critical for success and are based on the fundamental principles of chromatography and analyte chemistry.
The Internal Standard: Why Paricalcitol-D6 is Essential
Paricalcitol-D6 is a deuterated analog of the parent drug. As a SIL-IS, it is the cornerstone of a reliable bioanalytical method.[6]
-
Causality: By adding a known quantity of Paricalcitol-D6 to the plasma sample at the very beginning of the workflow, it experiences the exact same processing as the native Paricalcitol.[7][12] Any analyte loss during protein precipitation, extraction, or solvent transfers will be mirrored by the internal standard. Similarly, any ionization suppression or enhancement in the mass spectrometer source will affect both the analyte and the IS equally.[8][13]
-
Trustworthiness: This ensures that the ratio of the analyte peak area to the internal standard peak area remains constant and directly proportional to the analyte's initial concentration, providing a self-validating system for accurate quantification.[6]
Sample Pre-Treatment: Overcoming Protein Binding
Paricalcitol and other vitamin D analogs are extensively bound to the Vitamin D Binding Protein (VDBP) in circulation.[14]
-
Causality: Failure to disrupt this binding will result in drastically low and inconsistent recovery, as the bound analyte will not be retained by the SPE sorbent. Protein precipitation, typically with a cold organic solvent like acetonitrile, serves a dual purpose: it denatures the binding proteins to release the analyte and simultaneously removes the bulk of macromolecules from the sample.[14][15][16]
-
Trustworthiness: This initial step is crucial for ensuring that the total (bound and unbound) drug concentration is accessible for extraction and subsequent analysis.
Sorbent Selection: Leveraging Modern Polymer Chemistry
The choice of SPE sorbent is arguably the most critical parameter. While traditional silica-based C18 sorbents are common, modern water-wettable polymeric reversed-phase sorbents, such as Oasis™ PRiME HLB, offer significant advantages for bioanalysis.[17][18]
-
Causality: These sorbents are designed to retain a broad spectrum of acidic, basic, and neutral compounds via hydrophobic interactions. A key feature of Oasis™ PRiME HLB is its ability to remove >95% of phospholipids, a primary cause of matrix effects, while maintaining high analyte recovery.[17][19] Furthermore, its water-wettable nature eliminates the need for conditioning and equilibration steps, which simplifies the protocol, saves time, and reduces solvent usage.[11][19]
-
Trustworthiness: Using a sorbent that provides superior cleanup minimizes the risk of ion suppression, leading to a more robust and reliable assay with improved sensitivity and longer column life.[18][20]
Experimental Workflow Diagram
The diagram below illustrates the complete workflow from plasma sample preparation to final analysis.
Caption: Workflow for Paricalcitol extraction from plasma.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for individual cartridges.
Materials and Reagents
-
Paricalcitol and Paricalcitol-D6 analytical standards
-
Human plasma (K2-EDTA)
-
LC-MS grade acetonitrile and methanol
-
Deionized water
-
Oasis™ PRiME HLB µElution Plate or Cartridges
-
96-well collection plate
-
Centrifuge capable of holding 96-well plates
-
96-well plate evaporator
Step-by-Step Methodology
-
Sample Thawing & Spiking:
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Vortex each sample gently.
-
To 500 µL of each sample in a 96-well deep-well plate, add 25 µL of the Paricalcitol-D6 internal standard working solution (concentration should be optimized to be near the mid-point of the calibration curve).
-
-
Protein Precipitation:
-
Add 1.5 mL of cold acetonitrile to each well.
-
Seal the plate and vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Solid-Phase Extraction:
-
Place an Oasis™ PRiME HLB plate on a vacuum manifold fitted with a collection plate.
-
Load: Carefully aspirate the supernatant from the protein precipitation step and load it directly onto the SPE plate. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of approximately 1-2 mL/min. Note: No conditioning or equilibration steps are required for this sorbent.[11]
-
Wash: Wash the sorbent by adding 1 mL of 10% methanol in water to each well. Apply vacuum/pressure to pass the wash solvent completely through the sorbent. This step removes highly polar, water-soluble interferences.
-
Elute: Place a clean 96-well collection plate inside the manifold. Elute the Paricalcitol and Paricalcitol-D6 by adding 1 mL of methanol to each well. Apply vacuum/pressure to slowly pass the elution solvent through the sorbent, ensuring complete collection.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Seal the plate, vortex for 30 seconds, and centrifuge briefly. The samples are now ready for injection into the LC-MS/MS system.
-
Data and Expected Performance
The following tables summarize the key parameters and expected performance characteristics of this SPE method, based on typical results for vitamin D analog bioanalysis.[2][14][17]
Table 1: Summary of SPE Method Parameters
| Parameter | Specification | Rationale |
| Analyte | Paricalcitol | Synthetic Vitamin D Analog |
| Internal Standard | Paricalcitol-D6 | Stable Isotope-Labeled (SIL) |
| Matrix | Human Plasma | Complex biological fluid |
| Sample Volume | 500 µL | Standard volume for bioanalysis |
| Pre-treatment | Protein Precipitation (Acetonitrile) | Releases protein-bound drug[14] |
| SPE Sorbent | Oasis™ PRiME HLB | Reversed-phase polymer with phospholipid removal[17] |
| Wash Solution | 10% Methanol in Water | Removes polar interferences |
| Elution Solvent | Methanol | Elutes analyte of interest |
| Final Volume | 100 µL | Concentrates sample for improved sensitivity |
Table 2: Expected Method Performance Characteristics
| Parameter | Target Value | Justification |
| Extraction Recovery | > 85% | High recovery ensures sensitivity and robustness. |
| Matrix Effect | < 15% CV | Minimized matrix effects are crucial for accuracy and precision.[8] |
| Linear Range | 10 - 500 pg/mL | Covers typical therapeutic concentrations.[2] |
| Inter-day Precision | < 15% CV | Demonstrates method reproducibility over time. |
| Accuracy | 85 - 115% | Meets regulatory guidelines for bioanalytical method validation. |
Conclusion
The solid-phase extraction protocol detailed in this application note provides a highly efficient, selective, and robust method for the quantification of Paricalcitol in human plasma. By integrating a stable isotope-labeled internal standard (Paricalcitol-D6), essential protein-binding disruption, and a modern polymeric SPE sorbent, this method effectively addresses the common challenges of bioanalysis. The resulting clean extracts and high analyte recovery make it an ideal sample preparation strategy for sensitive and reliable LC-MS/MS analysis in support of clinical and pharmaceutical research.
References
-
Kotha, A. R., et al. (2015). Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study. Biomedical Chromatography, 29(3), 452-458. Retrieved from [Link]
-
Fujitomo, T., et al. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules, 29(10), 2329. Retrieved from [Link]
-
USP. (2025). Paricalcitol. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Mixed-Mode Silica Solid Phase Extraction (SPE) Cartridges. Retrieved from [Link]
-
ITSP Solutions. (n.d.). Vitamin D in Serum. Retrieved from [Link]
-
Hawach Scientific. (2023). The Brief Introduction to SPE Cartridges. Retrieved from [Link]
- Google Patents. (2007). US20070149489A1 - Preparation of paricalcitol.
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
-
ResearchGate. (2025). Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study | Request PDF. Retrieved from [Link]
-
OpAns, LLC. (n.d.). Automated SPE-LC/MS/MS Assay for 25-OH Vitamin D Metabolites from Serum. Retrieved from [Link]
-
USP. (n.d.). USP Monographs: Paricalcitol Injection. Retrieved from [Link]
-
Szarka, E., et al. (2022). Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis. Analytica Chimica Acta, 1205, 339745. Retrieved from [Link]
-
Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Retrieved from [Link]
-
Waters Corporation. (n.d.). Oasis PRiME HLB Solid Phase Extraction for High Bioanalytical Plasma Analyte Recovery and Low Matrix Effects of Top-Selling Pharmaceuticals. Retrieved from [Link]
-
Waters Corporation. (n.d.). Advantages of Oasis PRiME HLB for the LC-MS/MS Analysis of Vitamin D Metabolites in Serum for Clinical Research. Retrieved from [Link]
-
Waters Corporation. (n.d.). Oasis Prime HLB – The Fastest way to Clean Samples. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia. Retrieved from [Link]
- Google Patents. (n.d.). CN111499553A - Preparation method of paricalcitol and injection thereof.
-
I-Right. (n.d.). Waters Sample Prep: Oasis/PRiME HLB, Sep-Pak & Ostro. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in the Analysis of Vitamin D and Its Metabolites in Food Matrices. Retrieved from [Link]
-
Waters Corporation. (2015). Making sample preparation simple: Oasis PRiME HLB vs traditional solid-phase extraction. Retrieved from [Link]
-
Biotage. (2023). SLE, SPE and LLE – How are Those Different? Retrieved from [Link]
-
Muindi, J. R., et al. (2024). A phase 1 open label, dose escalation study of intravenous paricalcitol in combination with gemcitabine in patients with advanced malignancies. Oncotarget, 15, 273-281. Retrieved from [Link]
-
Aurora Biomed. (2020). Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. Retrieved from [Link]
-
Lab Manager. (2025). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? Retrieved from [Link]
-
Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Development and validation of a reverse-phase liquid chromatographic method for assay and related substances of paricalcitol. Retrieved from [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Forensic and Clinical Applications of Solid Phase Extraction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 1 open label, dose escalation study of intravenous paricalcitol in combination with gemcitabine in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. waters.com [waters.com]
- 9. aurorabiomed.com [aurorabiomed.com]
- 10. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 11. m.youtube.com [m.youtube.com]
- 12. echemi.com [echemi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 17. waters.com [waters.com]
- 18. waters.com [waters.com]
- 19. iright.com [iright.com]
- 20. lcms.cz [lcms.cz]
Application Note: A Robust and High-Throughput LC-MS/MS Method for the Quantification of Paricalcitol in Human Plasma
Abstract & Introduction
Paricalcitol, a synthetic analog of calcitriol (the active form of vitamin D2), is a critical therapeutic agent for the prevention and treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD).[1][2] Accurate quantification of Paricalcitol in human plasma is paramount for pharmacokinetic (PK) and bioequivalence studies, enabling precise dose adjustments and ensuring patient safety and therapeutic efficacy. Due to its low circulating concentrations and complex biological matrix, a highly sensitive and specific analytical method is required.
This application note details a comprehensive, high-throughput method for the determination of Paricalcitol in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[3] The methodology is built upon a robust Liquid-Liquid Extraction (LLE) procedure and leverages a stable isotope-labeled internal standard (Paricalcitol-d6) to ensure accuracy and precision.[3][4] The protocol is designed for implementation in drug development and clinical research settings, with a focus on self-validating principles that align with major regulatory guidelines.[5][6][7]
Principle of the Bioanalytical Method
The fundamental principle of this assay is the accurate quantification of an analyte from a complex biological matrix. This is achieved through a multi-stage process:
-
Efficient Extraction: Paricalcitol and its deuterated internal standard (IS), Paricalcitol-d6, are first isolated from the bulk of plasma components (proteins, salts, phospholipids) using Liquid-Liquid Extraction (LLE). LLE is chosen for its high recovery and ability to effectively remove matrix interferences for this specific analyte.[3][4]
-
Chromatographic Separation: The extracted and reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. A reversed-phase C18 column is used to chromatographically separate Paricalcitol and its IS from any remaining endogenous components, ensuring that only the compounds of interest enter the mass spectrometer at a specific time.
-
Sensitive Detection: A triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and specificity. The instrument is set to monitor the specific fragmentation patterns (precursor ion to product ion transitions) unique to Paricalcitol and Paricalcitol-d6.[4]
-
Accurate Quantification: The concentration of Paricalcitol is determined by calculating the ratio of its peak area to that of the known concentration of the internal standard. This ratio is then plotted against a calibration curve prepared by spiking known amounts of Paricalcitol into blank plasma.[4] The use of a co-eluting stable isotope-labeled IS is critical as it corrects for variability during both sample preparation and ionization in the MS source.
Materials, Reagents, and Instrumentation
Materials and Reagents
| Component | Supplier/Grade | Notes |
| Paricalcitol Reference Standard | USP or equivalent (≥98% purity) | |
| Paricalcitol-d6 (Internal Standard) | Sourced from a reputable supplier | |
| Methanol (MeOH) | LC-MS Grade | |
| Acetonitrile (ACN) | LC-MS Grade | |
| Methyl tert-butyl ether (MTBE) | HPLC Grade | Extraction Solvent |
| Ammonium Acetate | ACS Grade or higher | Mobile Phase Modifier |
| Formic Acid | LC-MS Grade | Mobile Phase Modifier (alternative) |
| Water | Deionized, 18 MΩ·cm or higher | |
| Human Plasma (K2EDTA) | Sourced from an accredited biobank | Used for blanks, calibration standards, and QCs |
Instrumentation & Analytical Conditions
The following tables summarize the instrumental setup. Parameters should be optimized for the specific system in use.
Table 1: Liquid Chromatography System
| Parameter | Condition | Causality & Rationale |
| HPLC System | UPLC/UHPLC system | Provides better resolution and faster run times for high-throughput analysis. |
| Analytical Column | Zorbax SB C18, 4.6 x 75 mm, 3.5 µm[3][4] | C18 chemistry provides excellent retention and separation for lipophilic molecules like Paricalcitol. |
| Column Temperature | 40°C | Ensures reproducible retention times and peak shapes. |
| Mobile Phase | Isocratic: Methanol / Ammonium Acetate Buffer[4] | A simple mobile phase allows for a robust and rapid isocratic elution, ideal for high-throughput. |
| Flow Rate | Gradient Flow[3][4] | While the mobile phase is isocratic, a gradient flow program can be used to expedite elution and column cleaning. |
| Injection Volume | 5 µL[4] | A small injection volume is sufficient with modern sensitive mass spectrometers and minimizes column overload. |
| Total Run Time | ~6.0 minutes[3][4] | A short run time is essential for analyzing large batches of clinical samples efficiently. |
Table 2: Mass Spectrometry System
| Parameter | Condition | Causality & Rationale |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex, Waters, Agilent) | The gold standard for quantitative bioanalysis, offering high sensitivity and specificity through MRM.[8] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[4] | ESI is a soft ionization technique suitable for molecules like Paricalcitol, and positive mode provides optimal signal intensity. |
| MRM Transitions | Analyte & IS specific precursor → product ions | Must be empirically determined. For example: Monitor specific transitions for both Paricalcitol and its d6-labeled internal standard.[4] |
| Dwell Time | ~100-200 ms | Balances the need for sufficient data points across the peak with the ability to monitor multiple transitions. |
| Gas Temperatures | Optimized for specific instrument | Crucial for efficient desolvation and ionization. |
| Collision Energy (CE) | Optimized for each MRM transition | The energy required to induce fragmentation of the precursor ion into the desired product ion. |
Detailed Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
The integrity of the entire assay relies on the accurate preparation of calibration standards and QCs.
-
Primary Stock Solutions: Prepare individual stock solutions of Paricalcitol and Paricalcitol-d6 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Create a series of working standard solutions of Paricalcitol by serially diluting the primary stock with 50:50 Methanol:Water. These will be used to spike blank plasma.
-
Internal Standard (IS) Working Solution: Prepare a working solution of Paricalcitol-d6 at an appropriate concentration (e.g., 1 ng/mL) in 50:50 Methanol:Water.
-
Calibration Curve Standards: Prepare a set of 8-10 calibration standards by spiking a small volume (e.g., 5% of total plasma volume) of the appropriate Paricalcitol working solutions into blank human plasma. The typical linear range for this assay is 10-500 pg/mL.[3][4]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four levels: LLOQ (Lower Limit of Quantification), Low QC, Medium QC, and High QC. These must be prepared from a separate weighing of the reference standard than that used for the calibration curve.
High-Throughput Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is optimized for a 96-well plate format but can be adapted for individual tubes.
Caption: Liquid-Liquid Extraction (LLE) workflow for Paricalcitol.
Step-by-Step LLE Protocol:
-
Aliquot 500 µL of thawed human plasma (calibrators, QCs, or unknown samples) into appropriately labeled tubes or a 96-well deep-well plate.[3][4]
-
Add 50 µL of the Paricalcitol-d6 internal standard working solution to every well except the blank matrix samples.
-
Vortex the plate for 30 seconds to ensure thorough mixing.
-
Add 3 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[4] The choice of MTBE is based on its immiscibility with water and its effectiveness in extracting lipophilic compounds like Paricalcitol while leaving polar matrix components behind.
-
Seal the plate and vortex vigorously for 10 minutes. This extended mixing time is crucial for ensuring exhaustive partitioning of the analyte from the aqueous plasma into the organic solvent.
-
Centrifuge the plate at 4000 rpm for 5 minutes to achieve a clean separation between the upper organic layer and the lower aqueous/protein layer.[4]
-
Carefully transfer the upper organic layer to a new clean plate, taking care not to aspirate any of the lower layer.
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.[4] This step ensures the final sample is fully dissolved in a solvent compatible with the LC system, promoting good peak shape.
-
Seal the plate, vortex briefly, and place it in the autosampler for analysis.
Overall Analytical Workflow & Data Processing
Caption: Overall schematic of the LC-MS/MS analytical process.
-
Sequence Setup: Create a sequence in the instrument control software that includes a blank, a zero standard (blank + IS), the full calibration curve, QCs at the beginning and end of the run, and the unknown samples. QC samples should also be interspersed throughout the batch.
-
Data Acquisition: Acquire data using the optimized LC and MS parameters.
-
Peak Integration: Integrate the chromatographic peaks for Paricalcitol and Paricalcitol-d6 using the appropriate software.
-
Calibration Curve Generation: Generate a calibration curve by plotting the peak area ratio (Paricalcitol/Paricalcitol-d6) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Quantification of Unknowns: Calculate the concentration of Paricalcitol in the QC and unknown samples using the regression equation derived from the calibration curve.
Method Validation: A Trustworthy and Self-Validating System
For this method to be considered reliable for regulatory submissions, it must undergo rigorous validation according to guidelines from bodies such as the FDA and EMA.[5][6][7][9] The objective is to demonstrate that the assay is suitable for its intended purpose.[5][10]
Table 3: Key Bioanalytical Method Validation Parameters & Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure the method can differentiate and quantify the analyte from other components in the matrix.[6] | No significant interfering peaks at the retention time of the analyte and IS in at least six unique sources of blank plasma. |
| Accuracy & Precision | To measure the closeness of measured values to the true value and the reproducibility of the results.[6] | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). Assessed at four QC levels in at least three separate runs. |
| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration over the intended range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ). |
| LLOQ | The lowest concentration that can be measured with acceptable accuracy and precision.[6] | Signal-to-noise ratio > 5; accuracy and precision within ±20%. |
| Recovery | To assess the efficiency of the extraction process. | Should be consistent and reproducible across the concentration range, although it does not need to be 100%. |
| Matrix Effect | To evaluate the impact of the biological matrix on the ionization of the analyte. | The coefficient of variation (%CV) of the matrix factor across at least six lots of plasma should be ≤15%. |
| Stability | To ensure the analyte is stable under various conditions encountered during sample handling and storage. | Mean concentration of stability samples should be within ±15% of nominal concentration. Includes freeze-thaw, bench-top, long-term, and stock solution stability. |
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and high-throughput solution for the quantitative analysis of Paricalcitol in human plasma. The use of a stable isotope-labeled internal standard coupled with an efficient LLE sample preparation protocol ensures high accuracy and precision. This method has been shown to have a linear range of 10-500 pg/mL and is suitable for clinical pharmacokinetic studies.[3] Proper validation in accordance with regulatory guidelines is essential before its implementation for the analysis of clinical study samples.[11][12]
References
-
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Seshachalam, V., et al. (2015). Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study. Biomedical Chromatography, 29(3), 433-440. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
-
ResearchGate. Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study | Request PDF. [Link]
-
Bioanalytical Method List. [Link]
-
ResearchGate. (2025). (PDF) Development and validation of a reverse-phase liquid chromatographic method for assay and related substances of paricalcitol. [Link]
-
PubMed. (2011). Validated stability-indicating HPLC method for paricalcitol in pharmaceutical dosage form according to ICH guidelines. [Link]
-
Bioanalytical Sample Preparation. [Link]
-
U.S. Food and Drug Administration. (2004). Clinical Pharmacology Biopharmaceutics Review(s). [Link]
-
Product Monograph. (2012). [Link]
-
Phenomenex. Sample Pre-treatment Procedures for Bioanalytical Samples. [Link]
-
MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. [Link]
-
Esceo. (2022). Validation of an LC-MS/MS Method Using Solid-Phase Extraction for the Quantification of 1-84 Parathyroid Hormone. [Link]
-
Development and validation of a candidate reference method for 1-84 PTH by LC-MS/MS. (2022). [Link]
- Google Patents. CN111499553A - Preparation method of paricalcitol and injection thereof.
- Google Patents.
- Google Patents. US20070093458A1 - Preparation of paricalcitol and crystalline forms thereof.
-
PubMed. (2017). A High-throughput HPLC-MS/MS Assay for the Detection, Quantification and Simultaneous Structural Confirmation of 136 Drugs and Metabolites in Human Urine. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. A High-throughput HPLC-MS/MS Assay for the Detection, Quantification and Simultaneous Structural Confirmation of 136 Drugs and Metabolites in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
Troubleshooting & Optimization
Minimizing matrix effects in Paricalcitol LC-MS analysis
Technical Support Center: Paricalcitol LC-MS/MS Bioanalysis Topic: Minimizing Matrix Effects in Paricalcitol Analysis Role: Senior Application Scientist Status: Active | Version: 2.4
Introduction: The "Invisible" Barrier to Sensitivity
Welcome to the technical guide for Paricalcitol (19-nor-1,25-dihydroxyvitamin D2) analysis. As a synthetic Vitamin D analog used for secondary hyperparathyroidism, Paricalcitol presents a unique bioanalytical challenge: it requires extremely high sensitivity (low pg/mL range) while residing in a plasma matrix full of chemically similar endogenous interferences (vitamin D metabolites) and ion-suppressing lipids.
This guide is not a standard operating procedure (SOP); it is a troubleshooting framework designed to help you identify, eliminate, and compensate for matrix effects (ME) that compromise your assay's reliability.
Module 1: Diagnostic Workflows
Q: My recovery is low, but how do I distinguish between extraction loss and matrix suppression?
A: You cannot distinguish them by looking at a raw chromatogram. You must decouple the extraction efficiency from the ionization efficiency.
In Electrospray Ionization (ESI), phospholipids and salts co-eluting with Paricalcitol compete for charge on the droplet surface. If they "win," your Paricalcitol signal disappears, not because it wasn't extracted, but because it wasn't ionized.
The Matuszewski Protocol (The Gold Standard) To pinpoint the failure, you must prepare three sets of samples. Do not skip this validation step.
-
Set A (Neat Standards): Paricalcitol in mobile phase.
-
Set B (Post-Extraction Spike): Extracted blank matrix spiked after extraction with Paricalcitol.
-
Set C (Pre-Extraction Spike): Matrix spiked before extraction (your standard QC).
Calculations:
-
Matrix Effect (ME) %:
. (Values < 85% indicate suppression; > 115% indicate enhancement). -
Recovery (RE) %:
. (This is true extraction efficiency). -
Process Efficiency (PE) %:
. (The total yield).
Visualizing the Diagnosis Logic:
Figure 1: Diagnostic logic tree to isolate the root cause of low sensitivity. Use this before changing your column or mobile phase.
Module 2: Sample Preparation (The First Line of Defense)
Q: Can I use Protein Precipitation (PPT) to save time?
A: No. For Paricalcitol, PPT is the "fastest way to fail." Paricalcitol is highly lipophilic (LogP ~5.8). PPT removes proteins but leaves virtually all phospholipids (glycerophosphocholines) in the supernatant. These lipids elute late in the chromatogram, often causing "ghost peaks" or suppression zones in subsequent injections.
Q: Should I use Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE)?
A: Both are valid, but they serve different throughput needs.
-
LLE (The Cleanest Baseline):
-
Why: Paricalcitol is >99.8% protein-bound. Using an organic solvent like Hexane:Ethyl Acetate (90:10) or MTBE disrupts these bonds. Phospholipids are generally less soluble in non-polar hexane mixtures, remaining in the aqueous layer or the interface.
-
Risk:[1] Hard to automate; requires drying down and reconstitution (evaporation steps can cause adsorptive losses if not handled with low-binding plates).
-
-
SPE (The High-Throughput Option):
-
Why: Use Polymeric Reversed-Phase (e.g., HLB) or Mixed-Mode Anion Exchange (MAX) .
-
The Trick: If using MAX, phospholipids (which are often zwitterionic or acidic) bind permanently to the sorbent at high pH, while Paricalcitol (neutral) elutes. This provides active removal of interferences.[2]
-
Comparative Data: Extraction Efficiency vs. Matrix Effect
| Method | Recovery (%) | Matrix Effect (%) | Phospholipid Removal | Suitability for Paricalcitol |
| Protein Precip (PPT) | >95% | 45-60% (High Suppression) | Poor (<10%) | Not Recommended |
| LLE (Hexane/EtAc) | 75-85% | 95-102% (Clean) | Excellent (>90%) | Gold Standard for Sensitivity |
| SPE (Mixed Mode) | 80-90% | 90-100% (Clean) | Very Good (>95%) | Best for Automation |
Module 3: Chromatographic Resolution
Q: I used LLE, but I still see signal drift over 100 injections. Why?
A: You likely have "carryover accumulation" of trace lipids on your column. Paricalcitol is a "sticky" molecule.
The "Sawtooth" Gradient Strategy: Standard linear gradients are insufficient. You must implement a high-organic wash within every run.
-
Column Choice: Use a C18 with high carbon load or a PFP (Pentafluorophenyl) column for orthogonal selectivity against endogenous Vitamin D isomers.
-
Mobile Phase:
-
MP A: 1-2 mM Ammonium Formate in Water (keep salt low to prevent source clogging).
-
MP B: Methanol/Acetonitrile (Methanol often provides better solvation for Vitamin D analogs).
-
-
The Flush:
-
After the Paricalcitol peak elutes (e.g., at 3 min), ramp to 98% B and hold for at least 1.5 column volumes. This strips the phospholipids that LLE missed.
-
Module 4: Mass Spectrometry & Internal Standards
Q: Can I use an analog Internal Standard (like Calcitriol)?
A: Absolutely not. In the presence of matrix effects, the suppression is temporal—it happens at a specific retention time. If your IS elutes even 10 seconds away from Paricalcitol, the analyte might be suppressed by a co-eluting lipid while the IS is not (or vice versa).
-
Result: Your calculated ratio changes, and quantification fails.
-
Requirement: You must use a Stable Isotope Labeled (SIL) IS, specifically Paricalcitol-d6 (or d3). It co-elutes perfectly and experiences the exact same suppression, mathematically cancelling out the matrix effect.
Protocol: Post-Column Infusion (Visualizing the Matrix)
This is the definitive experiment to "see" where your matrix effects are eluting.
Materials:
-
Syringe pump.
-
T-piece connector (PEEK).
-
Paricalcitol standard solution (100 ng/mL).
-
Blank extracted matrix (from LLE or SPE).
Step-by-Step Workflow:
-
Setup: Connect the syringe pump to one inlet of the T-piece and the LC column outlet to the other. Connect the T-piece exit to the MS source.
-
Infusion: Infuse the Paricalcitol standard at a steady rate (e.g., 10 µL/min) to generate a high, stable baseline signal on the MS (e.g., 1.0e6 cps).
-
Injection: While infusing, inject a Blank Extracted Matrix sample via the LC.
-
Analysis: Watch the baseline.
-
Dip in baseline: Ion suppression zone.
-
Spike in baseline: Ion enhancement zone.
-
-
Overlay: Overlay your actual Paricalcitol MRM chromatogram on this trace.
-
Goal: Your Paricalcitol peak must elute in a flat region of the infusion trace, away from any dips or spikes.
-
Figure 2: Schematic setup for Post-Column Infusion. This setup visualizes invisible matrix zones.
References
-
US Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030.
- Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. (Origin of the Post-Column Infusion method).
-
Zhu, Y., et al. (2014). Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry. Biomedical Chromatography. Retrieved from [Link]
Sources
- 1. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 2. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
Technical Support Center: High-Sensitivity Paricalcitol-D6 Detection
Topic: Improving Signal-to-Noise Ratio (SNR) for Paricalcitol & Paricalcitol-D6 Role: Senior Application Scientist Status: Active | Version: 2.4
Introduction: The Signal Challenge
Welcome to the Paricalcitol Technical Support Hub. You are likely here because you are hitting the "sensitivity wall." Paricalcitol (19-nor-1,25-dihydroxyvitamin D2) and its internal standard, Paricalcitol-D6, present a perfect storm for bioanalysis:
-
Lipophilicity: They stick to everything except the mobile phase.
-
Low Ionization: Lacking basic nitrogen atoms, they ionize poorly in standard ESI.
-
Isotopic Shift: Deuterated standards can elute slightly earlier than the analyte in Reverse Phase LC (RPLC), decoupling the matrix effect correction.
This guide moves beyond basic "check your connections" advice. We focus on the three pillars of SNR: Matrix Elimination , Chemical Derivatization , and Chromatographic Co-elution .
Module 1: Sample Preparation (Matrix Effects)
Problem: "My baseline is high, and the Paricalcitol-D6 signal fluctuates between injections." Diagnosis: Phospholipid suppression. Protein Precipitation (PPT) is insufficient for Vitamin D analogs at pg/mL levels.
Protocol: Liquid-Liquid Extraction (LLE)
Why this works: Paricalcitol is highly hydrophobic (LogP ~5.8). LLE excludes water-soluble matrix components (salts, proteins) and phospholipids better than PPT.
Step-by-Step Workflow:
-
Aliquot: 200 µL Plasma/Serum.
-
Spike: Add 20 µL Paricalcitol-D6 Working Solution (IS).
-
Extract: Add 1.5 mL MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (90:10) .
-
Expert Note: MTBE floats (upper layer), making transfer easier and reducing contamination risk compared to Chloroform (bottom layer).
-
-
Agitate: Vortex 5 mins (High speed).
-
Phase Separation: Centrifuge @ 4000g for 10 mins.
-
Transfer: Move supernatant to a clean glass tube.
-
Dry: Evaporate under Nitrogen @ 40°C.
-
Reconstitute: See Module 2 (Derivatization) or use 70:30 MeOH:H2O if analyzing underivatized.
FAQ: Extraction
Q: Can I use Solid Phase Extraction (SPE) instead? A: Yes. Use a polymeric reversed-phase sorbent (e.g., HLB or equivalent).[1] However, LLE is often preferred for Vitamin D analogs because it minimizes the loss of the hydrophobic analyte to plastic surfaces. If using SPE, use glass-lined plates to prevent non-specific binding.
Module 2: Derivatization (The Sensitivity Multiplier)
Problem: "I cannot reach the LLOQ (Lower Limit of Quantitation) of 10 pg/mL."
Diagnosis: Underivatized Paricalcitol relies on weak adduct formation (
Mechanism: PTAD reacts with the s-cis diene system of Paricalcitol via a Diels-Alder reaction. This adds a nitrogen-containing moiety that is highly proton-affinitive, boosting ionization efficiency by 10-50x in ESI(+).
Protocol: PTAD Derivatization
-
Preparation: Ensure the dried LLE extract (from Module 1) is completely anhydrous. Moisture kills PTAD.
-
Reagent: Prepare 0.5 mg/mL PTAD in anhydrous Acetonitrile (ACN).
-
Reaction: Add 50 µL PTAD solution to the dried extract.
-
Incubate: Room temperature for 30 minutes (protect from light).
-
Quench: Add 20 µL water to destroy excess PTAD.
-
Inject: Transfer to autosampler vials.
Data: Signal Comparison
| Parameter | Underivatized (APCI) | PTAD-Derivatized (ESI) | Improvement Factor |
| Ionization Mode | APCI (+) | ESI (+) | N/A |
| Precursor Ion | Mass Shift (+175 Da) | ||
| Background Noise | High (Chemical noise) | Low (Higher mass range) | 5x |
| Signal Intensity | Low | High | 10x |
| Net SNR | Baseline | Optimized | ~50x |
Module 3: Chromatography & The Deuterium Effect
Problem: "My Paricalcitol-D6 Internal Standard elutes slightly before my analyte." Diagnosis: The Deuterium Isotope Effect.[3][4] C-D bonds are slightly less lipophilic than C-H bonds. In high-resolution RPLC, this causes the D6-IS to elute earlier. Risk: If the IS elutes in a suppression zone (e.g., phospholipid valley) and the analyte elutes outside it, the IS will not correct the data accurately.
Troubleshooting Diagram: The Deuterium Logic
Caption: Decision tree for managing retention time shifts caused by deuterated internal standards.
Recommended LC Parameters
-
Column: PFP (Pentafluorophenyl) or C18. PFP offers unique selectivity for the vitamin D ring structure.
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in MeOH/ACN (50:50).
-
Gradient: Start high organic. Vitamin D analogs elute late.
-
Tip: A "trap-and-elute" strategy is often cleaner than direct injection for dirty matrices.
-
Module 4: Mass Spectrometry Tuning
Problem: "I see 'cross-talk' where the IS contributes signal to the analyte channel." Diagnosis: Isotopic impurity or too wide isolation window.
Critical Check: MRM Transitions
Ensure you are monitoring the specific transitions for the PTAD adduct (if derivatized).
-
Paricalcitol (PTAD):
592.3 298.1 (Quantifier) -
Paricalcitol-D6 (PTAD):
598.3 304.1 (Quantifier)
Expert Tip: If your D6 standard contains traces of D0 (unlabeled), you will see a false positive in your blank.
-
Test: Inject a "Zero Sample" (Matrix + IS only).
-
Pass Criteria: The analyte peak area in the Zero Sample must be
of the LLOQ peak area.[3]
Summary Workflow Visualization
Caption: Optimized workflow for high-sensitivity Paricalcitol detection using PTAD derivatization.
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[5] Link
-
Diels-Alder Derivatization for Vitamin D Analysis. Journal of Chromatography B. Discusses the use of PTAD (Cookson-type reagents) to enhance ionization of vitamin D metabolites. Link
-
Deuterium Isotope Effects in Liquid Chromatography. Analytical Chemistry. Explains the mechanism of retention time shifts between deuterated and non-deuterated isotopologues in RPLC. Link
-
Paricalcitol Pharmacokinetics and LC-MS/MS Methods. Biomedical Chromatography. Specific methodologies for 19-nor-vitamin D analogs. Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myadlm.org [myadlm.org]
- 5. A Simultaneous Extraction/Derivatization Strategy for Quantitation of Vitamin D in Dried Blood Spots Using LC–MS/MS: Application to Biomarker Study in Subjects Tested for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Hub: Deuterium Isotope Effects in Reverse-Phase Chromatography
Status: Operational Operator: Senior Application Scientist Ticket ID: D-ISO-RPC-001
Introduction: The "Inverse Isotope" Phenomenon
Welcome to the technical support hub. If you are here, you are likely observing a split peak or a retention time shift between your analyte and its deuterated internal standard (IS) in Reverse-Phase Chromatography (RPC).
In RPC, deuterated isotopologues (
The Mechanism:
The C-D bond is shorter and stiffer (lower vibrational amplitude) than the C-H bond.[1][4] This results in a slightly smaller molar volume and lower polarizability for the deuterated molecule.[1] Consequently, the
Module 1: Diagnostic & Visualization
Before altering your method, you must confirm that the separation is due to the isotope effect and not column degradation or contamination.
Is it an Isotope Effect? (Checklist)
-
Retention Order: Does the deuterated standard elute before the native analyte? (Yes = Likely Isotope Effect).
-
Peak Shape: Are both peaks symmetrical? (Tail/Fronting usually indicates column issues, not isotope effects).
-
Mass Spec Verification: Do the extracted ion chromatograms (XIC) show distinct, resolved maxima for the specific
transitions?
Visualizing the Mechanism
Figure 1: Mechanistic flow of the Inverse Isotope Effect in Reverse-Phase Chromatography.
Module 2: Troubleshooting for Bioanalysis (Quantification)
Goal: Force Co-elution. Why: In LC-MS/MS, if the IS separates from the analyte, they may experience different matrix effects (ion suppression/enhancement) at their respective elution times.[5][6][7] This invalidates the IS as a correction factor.
Protocol: The "Merge" Workflow
| Parameter | Adjustment | Scientific Rationale |
| Temperature | Increase (e.g., 40°C | Higher thermal energy increases molecular motion, masking the subtle differences in Van der Waals interactions between |
| Stationary Phase | Switch to C18 (from Phenyl) | Phenyl/Biphenyl phases often enhance isotope separation via |
| Organic Modifier | Switch to Acetonitrile | Methanol can sometimes accentuate hydrogen bonding differences. ACN is generally "blunter" for this separation. |
| Gradient | Steeper Slope | Compressing the peak width reduces the time window for separation to occur. |
Step-by-Step Implementation:
-
Baseline Run: Inject Analyte + IS mixture at 30°C. Calculate Resolution (
). -
Thermal Stress: Increase column oven temperature in 10°C increments up to the column's limit (usually 60°C).
-
Efficiency Reduction: If separation persists, switch to a column with a lower plate count (e.g., move from 1.7 µm particle size to 3.5 µm or 5 µm). Note: This sacrifices overall resolution but promotes the necessary co-elution.
-
Isotope Switch (Ultimate Fix): If chromatographic fixes fail, synthesize a
or labeled standard. These heavy isotopes do not alter bond lengths significantly and exhibit no chromatographic isotope effect .
Module 3: Troubleshooting for Purification (Metabolism)
Goal: Force Separation. Why: You need to isolate the deuterated drug for metabolic stability studies or to remove protio-impurities from a synthesized batch.
Protocol: The "Split" Workflow
| Parameter | Adjustment | Scientific Rationale |
| Temperature | Decrease (e.g., 25°C | Lower temperatures reduce kinetic energy, allowing the stationary phase to discriminate based on the subtle lipophilicity difference. |
| Stationary Phase | High-Efficiency C18 or PFP | Pentafluorophenyl (PFP) phases often show enhanced selectivity for deuterated aromatics. |
| D-Count | Maximize | Separation factor ( |
| Technique | UPLC/UHPLC | High plate counts ( |
Decision Tree: Method Development Strategy
Figure 2: Strategic decision tree for handling deuterated compounds based on experimental goals.
Module 4: Frequently Asked Questions (FAQ)
Q1: I cannot change my column or temperature. Is there a mobile phase additive that helps co-elution?
-
A: While difficult, adding an ion-pairing agent (if your analyte is ionizable) can sometimes dominate the retention mechanism, masking the subtle hydrophobic differences. However, this often suppresses MS signal. A better approach is to steepen the gradient slope (e.g., increase %B change per minute) to compress the peaks together.
Q2: Why does my
-
A: The isotope effect is cumulative. Each deuterium atom contributes a small shift in lipophilicity. A
molecule has a significantly smaller molar volume than a molecule relative to the native compound, leading to a larger difference in retention time ( ). For bioanalysis, use the minimum number of deuteriums required to avoid mass spectral overlap (usually to ).
Q3: Can I integrate the peaks together if they partially overlap?
-
A: Proceed with caution. If the resolution
, you may integrate them as a single cluster, but you must validate that the matrix factor is identical across the entire width of the combined peak. If , the risk of differential matrix effects (ion suppression affecting the tail of one and the front of the other differently) is high.
References
-
Wang, S., et al. (2007). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation Application Notes.
-
Turowski, M., & Karnes, H. T. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science.
-
Ye, X., et al. (2009). Simultaneous determination of deuterated and non-deuterated analytes: Temperature effects on separation. Journal of Chromatography A.
-
Farkas, T., et al. (2015). Isotope Effects in High-Performance Liquid Chromatography. Analytical Chemistry.
-
BenchChem Support. (2025).[1] Assessing the Impact of Deuteration on Chromatographic Retention Time.
Disclaimer: This guide assumes standard reverse-phase conditions. Complex modes (HILIC, Chiral) may exhibit different isotope behaviors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Introduction: The Critical Role of Stock Solution Integrity
An authoritative guide from our Senior Application Scientists on the preparation, storage, and stability assessment of Paricalcitol-D6 stock solutions in methanol. This guide provides researchers, scientists, and drug development professionals with a technical resource to ensure the accuracy and reproducibility of their experimental results.
Paricalcitol-D6, a deuterated analog of the vitamin D receptor activator Paricalcitol, serves as an indispensable internal standard in quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS). The accuracy of these assays is fundamentally dependent on the stability and precise concentration of the Paricalcitol-D6 stock solution. As with many vitamin D analogs, Paricalcitol-D6 is susceptible to degradation from environmental factors, making rigorous preparation and storage protocols paramount. This guide outlines best practices, answers frequently asked questions, and provides troubleshooting workflows to maintain the integrity of your Paricalcitol-D6 stock solutions.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling of Paricalcitol-D6 stock solutions.
Q1: What is the recommended solvent for preparing Paricalcitol-D6 stock solutions?
While Paricalcitol-D6 is soluble in various organic solvents like DMSO and ethanol, high-purity, HPLC-grade methanol is a suitable solvent, particularly for applications involving reversed-phase chromatography.[1][2] Methanol's volatility simplifies the process of solvent evaporation during sample preparation, and it is compatible with common C18 columns used for analysis.[1] For LC-MS applications, ensure the methanol is of sufficient purity (e.g., LC-MS grade) to minimize background interference.
Q2: What is the standard procedure for preparing a Paricalcitol-D6 stock solution in methanol?
Accuracy begins with preparation. Following a meticulous protocol is essential. A detailed, step-by-step methodology is provided in the "Experimental Protocols" section of this guide. The fundamental steps involve accurately weighing the lyophilized powder, dissolving it in a precise volume of methanol to achieve the target concentration (e.g., 1 mg/mL), ensuring complete dissolution through vortexing or sonication, and transferring the solution to a light-protecting, inert storage vial.
Q3: What are the optimal long-term storage conditions for methanolic Paricalcitol-D6 solutions?
For long-term stability, it is imperative to store Paricalcitol-D6 stock solutions at low temperatures. Commercial suppliers recommend storing solutions at -20°C for up to one year or at -80°C for up to two years .[3][4] These low temperatures significantly slow down potential degradation reactions. Always store solutions in amber glass vials or tubes wrapped in aluminum foil to protect them from light.
Q4: How should I handle the solution for short-term or daily use?
To avoid repeated freeze-thaw cycles of the primary stock, it is best practice to create smaller-volume aliquots for daily or weekly use. These working aliquots can be stored at -20°C.[3][4] If an aliquot is to be used over the course of a single day, it can be kept at 2-8°C in a refrigerator, but it must be protected from light. Discard any unused portion of a working solution that has been kept at room temperature for an extended period.
Q5: Is Paricalcitol-D6 sensitive to light and atmospheric oxygen?
Yes. Vitamin D analogs are notoriously sensitive to UV light and can undergo photodegradation.[5][6][7] The conjugated triene system in the Paricalcitol molecule is the primary chromophore that absorbs UV light, which can lead to isomerization or other degradative reactions. Furthermore, like other complex organic molecules, it can be susceptible to oxidation. Therefore, all solutions must be stored in amber vials and exposure to ambient light and air should be minimized.[8]
Q6: How many freeze-thaw cycles are permissible?
While there is no definitive study on the maximum number of freeze-thaw cycles for Paricalcitol-D6 in methanol, it is a universal best practice to minimize them.[3] Repeated cycling can introduce water condensation, potentially leading to hydrolysis, and can accelerate the degradation of sensitive compounds. The most robust approach is to aliquot the primary stock solution into single-use volumes, thereby ensuring that each working solution undergoes only one freeze-thaw cycle.
Q7: What are the signs of Paricalcitol-D6 degradation?
Visual signs of degradation are unreliable and often absent. The solution should be clear and colorless. Any appearance of color or precipitate is a clear indicator of a compromised solution. However, significant degradation can occur without any visible change. The only reliable method to confirm stability is through analytical techniques. In an HPLC-UV chromatogram, degradation may be indicated by:
-
A decrease in the area of the main Paricalcitol-D6 peak.
-
The appearance of new, smaller peaks, which represent degradation products.[6]
Q8: How often should I re-qualify the integrity of my stock solution?
For critical quantitative studies, periodic re-qualification of the stock solution is a vital component of quality control. The frequency depends on the nature of the study. For long-term studies, it is advisable to analyze the stock solution against a freshly prepared standard at regular intervals (e.g., every 3-6 months) or before initiating a new set of critical experiments.
Troubleshooting Guide: Is My Stock Solution Stable?
If you encounter inconsistent or unexpected experimental results (e.g., poor signal response, non-reproducible standard curves), your Paricalcitol-D6 stock solution may be a contributing factor. Follow this logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for assessing Paricalcitol-D6 stability.
Data Summary: Storage and Stability
| Parameter | Recommendation | Rationale & Source(s) |
| Solvent | HPLC or LC-MS Grade Methanol | Good solubility, compatible with RP-HPLC, and easily evaporated.[1][2] |
| Primary Stock Storage | -20°C or -80°C in amber glass vials | Minimizes thermal and photodegradation for long-term stability.[3][4][8] |
| Expected Long-Term Stability | ≤ 1 year at -20°C; ≤ 2 years at -80°C | Based on supplier technical data for deuterated Paricalcitol.[3][4] |
| Working Aliquots | Store at -20°C; aliquot to avoid >1 freeze-thaw cycle | Prevents degradation from repeated temperature cycling.[3] |
| Short-Term (Daily) Use | 2-8°C, protected from light | Suitable for the duration of a single day's experiments. |
| Exposure | Minimize exposure to light and air | Paricalcitol is a light-sensitive Vitamin D analog.[5][7][8] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Paricalcitol-D6 Stock Solution
Materials:
-
Paricalcitol-D6 (lyophilized powder)
-
HPLC-grade or LC-MS grade Methanol
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
2 mL amber glass HPLC vials with PTFE-lined caps
-
Pipettes and sterile tips
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibration: Allow the vial of Paricalcitol-D6 powder to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.
-
Weighing: Accurately weigh a precise amount of Paricalcitol-D6 (e.g., 1.0 mg) using an analytical balance.
-
Dissolution: Quantitatively transfer the powder to the volumetric flask. Add approximately half the final volume of methanol.
-
Mixing: Cap the flask and vortex thoroughly for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure all powder is completely dissolved.
-
Dilution to Volume: Once dissolved, add methanol to the calibration mark on the volumetric flask. Invert the flask 10-15 times to ensure a homogenous solution. This is your primary stock solution.
-
Aliquoting and Storage: Immediately transfer the stock solution into pre-labeled amber glass vials in appropriate volumes for single-use aliquots (e.g., 50 µL).
-
Storage: Tightly cap the vials and store them at -20°C or -80°C for long-term storage.
Protocol 2: Quick Stability Check by HPLC-UV
This protocol provides a basic method to check for gross degradation. It is based on published methods for non-deuterated Paricalcitol.[1][5][9]
Instrumentation & Conditions:
-
HPLC System: With UV/Vis or Diode Array Detector (DAD)
-
Column: C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 250 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare Sample: Dilute your Paricalcitol-D6 stock solution with the mobile phase to a final concentration of approximately 5 µg/mL (5 mg/L).
-
Equilibrate System: Run the mobile phase through the HPLC system until a stable baseline is achieved.
-
Inject and Analyze: Inject the diluted sample onto the column and record the chromatogram.
-
Data Evaluation:
-
Confirm the retention time of the main peak is consistent with previous analyses.
-
Integrate the area of the main peak. Compare this area to the area from a freshly prepared standard at the same concentration or to historical data from when the stock was first prepared. A decrease of >5-10% may indicate degradation.
-
Examine the chromatogram for the presence of any new peaks that were not present initially. The appearance of new peaks is a strong indicator of degradation.
-
References
-
Faria, A., et al. (2011). Validated stability-indicating HPLC method for paricalcitol in pharmaceutical dosage form according to ICH guidelines. Journal of AOAC International, 94(2), 489-495. [Link]
-
Faria, A., et al. (2011). Validated Stability-Indicating HPLC Method for Paricalcitol in Pharmaceutical Dosage Form According to ICH Guidelines. Journal of AOAC International. [Link]
-
ResearchGate. (n.d.). Validated Stability-Indicating HPLC Method for Paricalcitol in Pharmaceutical Dosage Form According to ICH Guidelines: Application to Stability Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a reverse-phase liquid chromatographic method for assay and related substances of paricalcitol. Retrieved from [Link]
-
Medicines Evaluation Board. (2014). Public Assessment Report: Porontazin. Retrieved from [Link]
-
Bjelak, S., et al. (2021). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. Molecules, 26(9), 2447. [Link]
- AbbVie. (2010). Company Core Data Sheet: Paricalcitol Injection.
-
Alexandridou, A., & Volmer, D. A. (2022). Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC-MS/MS analysis. Analytical and Bioanalytical Chemistry, 414(30), 8569–8580. [Link]
-
Pharmaffiliates. (n.d.). Paricalcitol-d6. Retrieved from [Link]
-
Alexandridou, A., & Volmer, D. A. (2022). Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis. Analytical and Bioanalytical Chemistry, 414, 8569-8580. [Link]
-
Circe Scientific. (2022). Stability Issues in Dietary Supplements: Vitamin D3. Retrieved from [Link]
- U.S. Pharmacopeia. (n.d.). USP Monographs: Paricalcitol Injection.
-
U.S. Food and Drug Administration. (2005). Zemplar (paricalcitol) Injection Label. Retrieved from [Link]
-
Ye, A., et al. (2012). Solubility of Vitamin D3 in Six Organic Solvents at Temperatures from (248.2 to 273.2) K. Journal of Chemical & Engineering Data, 57(8), 2271–2274. [Link]
-
Wang, R., et al. (2014). New approach to paricalcitol synthesis. Research on Chemical Intermediates, 41(10), 7339-7347. [Link]
-
Rodrigues, M. (2018). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. University of Lisbon Repository. [Link]
-
Adams, M. C., et al. (1999). Stability of methanol, propanol, and SF6 as high-temperature tracers. Proceedings, Twenty-Fourth Workshop on Geothermal Reservoir Engineering. [Link]
-
Jia, Q., & Fenselau, C. (1998). Stability studies of tetracycline in methanol solution. Journal of Chromatography A, 827(1), 45-55. [Link]
-
Zhang, W., et al. (2020). A comparative analysis of the efficacy and safety of paricalcitol versus other vitamin D receptor activators in patients undergoing hemodialysis: A systematic review and meta-analysis of 15 randomized controlled trials. PLoS ONE, 15(5), e0233762. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Validated stability-indicating HPLC method for paricalcitol in pharmaceutical dosage form according to ICH guidelines: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. circehealthscience.com [circehealthscience.com]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase Additives for Paricalcitol Analysis
Welcome to the technical support center for the analysis of Paricalcitol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the optimization of mobile phase additives for robust and accurate Paricalcitol analysis by High-Performance Liquid Chromatography (HPLC). As Senior Application Scientists, we have compiled this resource to not only offer solutions but also to explain the underlying scientific principles to empower you in your method development and routine analysis.
Troubleshooting Guide: Common Chromatographic Issues in Paricalcitol Analysis
This section addresses specific problems you may encounter during the analysis of Paricalcitol and provides a systematic approach to resolving them through the strategic use of mobile phase additives.
Issue 1: Poor Peak Shape (Tailing) for the Paricalcitol Peak
Question: My Paricalcitol peak is exhibiting significant tailing. What are the potential causes and how can I improve the peak symmetry?
Answer:
Peak tailing is a common issue in reversed-phase HPLC and can compromise the accuracy of integration and quantification.[1] For a molecule like Paricalcitol, which contains hydroxyl groups, secondary interactions with the stationary phase are a primary cause of tailing.
Causality:
-
Silanol Interactions: The most common cause of peak tailing for compounds with polar functional groups is the interaction with free silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[2] These silanol groups can be acidic and interact with the hydroxyl groups of Paricalcitol through hydrogen bonding, leading to a secondary retention mechanism that causes the peak to tail.[3]
-
Mobile Phase pH: The ionization state of the residual silanol groups is pH-dependent. At a mid-range pH, a portion of these silanols are deprotonated and negatively charged, which can lead to strong interactions with polar analytes.[4]
Solutions:
-
Employ an Acidic Mobile Phase Additive: The most effective way to address peak tailing caused by silanol interactions is to suppress the ionization of the silanol groups by lowering the pH of the mobile phase.[2]
-
Formic Acid (FA): A concentration of 0.1% formic acid in the mobile phase is often sufficient to protonate the majority of silanol groups, thereby minimizing secondary interactions and improving peak shape.[5] Formic acid is also volatile, making it an excellent choice for LC-MS applications.[6]
-
Trifluoroacetic Acid (TFA): TFA is a stronger acid than formic acid and can be more effective at suppressing silanol interactions, often resulting in very sharp peaks. However, TFA is a strong ion-pairing agent and can cause significant signal suppression in mass spectrometry.[7] It is a good choice for UV detection but should be used with caution if MS detection is employed.
-
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the free silanol groups. Using a high-quality, end-capped C18 column will significantly reduce the potential for peak tailing.
Experimental Protocol: Improving Peak Shape with an Acidic Additive
-
Mobile Phase Preparation (with 0.1% Formic Acid):
-
To prepare 1 liter of mobile phase (e.g., Acetonitrile:Water 70:30 v/v), measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water into a clean, appropriate solvent bottle.
-
Add 1.0 mL of high-purity formic acid to the mixture.
-
Sonicate the mobile phase for 10-15 minutes to degas.
-
-
Column Equilibration: Equilibrate the C18 column with the new mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject a standard solution of Paricalcitol and evaluate the peak asymmetry. A USP tailing factor between 0.8 and 1.5 is generally considered acceptable.
Data Presentation: Effect of Mobile Phase Additive on Peak Tailing
| Mobile Phase Additive | Concentration | Resulting Peak Shape | USP Tailing Factor (Typical) |
| None | - | Significant Tailing | > 2.0 |
| Formic Acid | 0.1% (v/v) | Symmetrical | 1.0 - 1.2 |
| Trifluoroacetic Acid | 0.05% (v/v) | Very Symmetrical | 0.9 - 1.1 |
Visualization: Troubleshooting Peak Tailing
Caption: A flowchart for troubleshooting peak tailing in Paricalcitol analysis.
Issue 2: Poor Resolution Between Paricalcitol and its Impurities/Degradants
Question: I am having difficulty separating Paricalcitol from a closely eluting impurity. How can I improve the resolution?
Answer:
Achieving adequate resolution is critical for the accurate quantification of Paricalcitol, especially in the presence of its related substances or degradation products.[8] Mobile phase additives can play a crucial role in modulating the selectivity of the chromatographic system.
Causality:
-
Insufficient Selectivity: The mobile phase and stationary phase combination may not be providing enough differential interaction between Paricalcitol and the impurity.
-
Suboptimal pH: The pH of the mobile phase can influence the conformation and polarity of both the analyte and impurities, thereby affecting their retention and separation.[4]
Solutions:
-
Fine-tuning the Mobile Phase pH: Even small adjustments to the mobile phase pH can alter the selectivity of the separation.
-
Acidic Modifiers: If you are already using an acidic modifier like formic acid, try slightly increasing or decreasing its concentration (e.g., from 0.1% to 0.05% or 0.2%). This can subtly change the ionization of any ionizable impurities.
-
Buffers: For more precise pH control, consider using a buffer system such as ammonium formate or ammonium acetate.[9] A 10 mM ammonium formate buffer, adjusted to a specific pH with formic acid, can provide a stable pH environment and improve reproducibility.[10]
-
-
Consider a Basic Mobile Phase Additive: While less common for vitamin D analogs, in some cases, switching to a basic mobile phase can provide a significant change in selectivity.
-
Ammonium Hydroxide: A mobile phase containing a low concentration of ammonium hydroxide (e.g., 0.1%) can deprotonate acidic impurities, making them less retained and potentially resolving them from the Paricalcitol peak.[11] However, it is crucial to use a pH-stable column for high pH mobile phases.
-
Experimental Protocol: Improving Resolution with a Buffered Mobile Phase
-
Mobile Phase Preparation (10 mM Ammonium Formate, pH 3.5):
-
Prepare a 10 mM aqueous solution of ammonium formate.
-
Adjust the pH of the aqueous solution to 3.5 with high-purity formic acid.
-
Prepare the final mobile phase by mixing the buffered aqueous solution with the organic solvent (e.g., acetonitrile) in the desired ratio.
-
Sonicate to degas.
-
-
Method Evaluation: Equilibrate the column with the new mobile phase and inject a sample containing Paricalcitol and the impurity of interest. Evaluate the resolution between the two peaks. A resolution value of >1.5 is generally considered baseline separation.
Visualization: Impact of pH on Analyte Retention
Caption: Simplified diagram showing how mobile phase pH can alter the ionization state of an impurity, leading to changes in selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the best starting mobile phase for Paricalcitol analysis on a C18 column?
A good starting point for Paricalcitol analysis on a C18 column is a mobile phase consisting of acetonitrile and water in a ratio of approximately 70:30 (v/v), with the addition of 0.1% formic acid.[12] This composition generally provides good retention and peak shape for Paricalcitol. The exact ratio of acetonitrile to water may need to be optimized to achieve the desired retention time.
Q2: Can I use methanol instead of acetonitrile as the organic modifier?
Yes, methanol can be used as an alternative to acetonitrile. Methanol is a more polar solvent and may provide different selectivity for Paricalcitol and its impurities.[5] A mobile phase of methanol and water (with 0.1% formic acid) can be a viable option and is also more cost-effective.
Q3: My analysis is being performed by LC-MS. Are there any specific considerations for mobile phase additives?
For LC-MS analysis, it is crucial to use volatile mobile phase additives to avoid contamination of the mass spectrometer source.[6]
-
Recommended: Formic acid, acetic acid, ammonium formate, and ammonium acetate are all volatile and suitable for LC-MS.[9]
-
To be used with caution or avoided: Trifluoroacetic acid (TFA) can cause significant ion suppression in the MS source.[7] Non-volatile buffers like phosphate buffers should be avoided as they will precipitate in the MS source.
Q4: I am observing a gradual shift in the retention time of Paricalcitol over a sequence of injections. What could be the cause?
A drifting retention time can be caused by several factors related to the mobile phase:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence.
-
Mobile Phase Instability: If the mobile phase is not well-mixed or if one of the components is volatile and evaporating, the composition can change over time. It is good practice to prepare fresh mobile phase daily.
-
pH Drift: If you are not using a buffer, the pH of the mobile phase can be susceptible to changes, which can affect the retention of ionizable compounds.[4] Using a buffered mobile phase can improve the robustness of the method.
Q5: Are there any advantages to using a normal-phase HPLC method for Paricalcitol analysis?
While reversed-phase HPLC is more common, a normal-phase method can offer alternative selectivity, which may be beneficial for separating certain impurities.[13] A normal-phase system typically uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. This can be particularly useful for separating isomers or compounds with very similar hydrophobicity.
References
-
Development and validation of a reverse-phase liquid chromatographic method for assay and related substances of paricalcitol. (2025). ResearchGate. [Link]
-
Paricalcitol. (2025). USP-NF. [Link]
-
HPLC Troubleshooting Guide. (n.d.). ACE. [Link]
- Method for separation determination of related substances in bulk drugs and preparations of paricalcitol through HPLC method. (2016).
-
Validated stability-indicating HPLC method for paricalcitol in pharmaceutical dosage form according to ICH guidelines. (2011). PubMed. [Link]
-
An HPLC-UV Method to Assess Human Plasma 25(OH)D3. (2024). PMC. [Link]
-
An Improved and Sensitive Method for Vitamin D3 Estimation by RP-HPLC. (2015). Walsh Medical Media. [Link]
-
Validated Stability-Indicating HPLC Method for Paricalcitol in Pharmaceutical Dosage Form According to ICH Guidelines: Application to Stability Studies. (n.d.). ResearchGate. [Link]
-
Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group. [Link]
-
HPLC Troubleshooting Guide. (n.d.). MilliporeSigma. [Link]
-
Method for simultaneous analysis of eight analogues of vitamin D using liquid chromatography tandem mass spectrometry. (2012). PMC. [Link]
- LC-MS separation and detection of vitamin D metabolites. (n.d.).
-
HPLC Troubleshooting Guide. (n.d.). ResearchGate. [Link]
-
Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS. (n.d.). PMC. [Link]
-
Trifluoroacetic Acid Mobile Phase Modifier for HPLC/LCMS. (n.d.). ZeptoMetrix. [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. [Link]
-
A review of the development of analytical methods by RP-HPLC for vitamin D. (2024). Ukaaz Publications. [Link]
-
An Improved and Sensitive Method for Vitamin D3 Estimation by RPHPLC. (n.d.). ResearchGate. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
-
OPTIMISATION AND VALIDATION OF ULTRAHIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR QUANTIFICATION OF 25-HYDROXYVITAMIN D IN. (2020). Malaysian Journal of Analytical Sciences. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry news. [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. (2025). Welch Materials. [Link]
-
The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. (n.d.). PubMed. [Link]
-
Simultaneous Determination of Vitamin D and Its Hydroxylated and Esterified Metabolites by Ultrahigh-Performance Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2022). ACS Publications. [Link]
-
BIOCLASS Mobile Phase Additive Selection for LC-MS. (n.d.). HALO Columns. [Link]
-
Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study. (n.d.). PubMed. [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024). Longdom Publishing. [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]
-
HPLC Method for 25-Hydroxyvitamin D Measurement: Comparison with Contemporary Assays. (n.d.). SciSpace. [Link]
-
How to Reduce Peak Tailing in HPLC?. (2025). Phenomenex. [Link]
-
A Method for Simultaneous Determination of 25-Hydroxyvitamin D3 and Its 3-Sulfate in Newborn Plasma by LC/ESI-MS/MS after Derivatization with a Proton-Affinitive Cookson-Type Reagent. (n.d.). PMC. [Link]
-
Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tande. (2019). Journal of Chromatography A. [Link]
-
Design-of-Experiment Approach for HPLC Analysis of 25-Hydroxyvitamin D: A Comparative Assay with ELISA. (n.d.). ResearchGate. [Link]
-
Development and Validation of a Selective Reversed-phase High Performance Liquid Chromatography Method for the Quantification of. (2022). Impactfactor. [Link]
-
Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. (2005). PubMed. [Link]
-
Why is trifluoroacetic acid (TFA) used in c-18 column?. (2024). ResearchGate. [Link]
-
Mobile Phase Additives for Peptide Characterization. (2019). Waters Blog. [Link]
-
New approach to paricalcitol synthesis. (2012). ResearchGate. [Link]
Sources
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Method for simultaneous analysis of eight analogues of vitamin D using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. agilent.com [agilent.com]
- 12. Validated stability-indicating HPLC method for paricalcitol in pharmaceutical dosage form according to ICH guidelines: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN105467021A - Method for separation determination of related substances in bulk drugs and preparations of paricalcitol through HPLC method - Google Patents [patents.google.com]
Validation & Comparative
Validation of Paricalcitol Quantification Assay: A Comparative Technical Guide
Compliance: FDA Bioanalytical Method Validation (BMV) Guidance (2018) Methodology: LC-MS/MS vs. Ligand Binding Assays (LBA)
Executive Summary
Paricalcitol (19-nor-1,25-dihydroxyvitamin D2) presents a unique bioanalytical challenge. As a synthetic Vitamin D analog used to treat secondary hyperparathyroidism, it circulates at low picogram/milliliter (pg/mL) concentrations and shares significant structural homology with endogenous metabolites like Calcitriol (1,25-dihydroxyvitamin D3).
This guide serves as a technical blueprint for validating a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for Paricalcitol. Unlike standard immunoassays, which suffer from cross-reactivity, the protocol detailed below achieves the specificity required by the FDA 2018 Bioanalytical Method Validation (BMV) guidelines.
Part 1: The Analytical Challenge & Method Selection
The Isobaric & Structural Trap
The primary failure point in Paricalcitol validation is specificity . Immunoassays (RIA/ELISA) often fail to distinguish between Paricalcitol and endogenous 1,25-dihydroxyvitamin D2 due to antibody cross-reactivity. Furthermore, standard HPLC-UV lacks the sensitivity to detect physiological troughs (<10 pg/mL).
Comparative Analysis of Methodologies:
| Feature | Ligand Binding Assay (RIA/ELISA) | HPLC-UV | LC-MS/MS (Recommended) |
| Specificity | Low (High Cross-Reactivity) | Medium (Co-elution risks) | High (Mass-based resolution) |
| Sensitivity (LLOQ) | ~30-50 pg/mL | ~1-5 ng/mL | 2-5 pg/mL |
| Throughput | High | Low | Medium-High |
| FDA Compliance Risk | High (Selectivity issues) | High (Sensitivity issues) | Low (Gold Standard) |
Visualizing the Specificity Gap
The following diagram illustrates why LC-MS/MS is the requisite choice for regulatory submission, highlighting the filtration of interferences that plague other methods.
Figure 1: Comparison of specificity pathways. LC-MS/MS provides dual-filtering (Retention Time + Mass Transition) to eliminate endogenous Vitamin D interference.
Part 2: Optimized LC-MS/MS Protocol
To meet FDA sensitivity requirements (LLOQ ~2-5 pg/mL), a standard Protein Precipitation (PPT) is insufficient due to ion suppression from phospholipids. Liquid-Liquid Extraction (LLE) is the validated choice for this lipophilic analyte.
Experimental Conditions
-
Analyte: Paricalcitol (MW 416.6).
-
Internal Standard (IS): Paricalcitol-d6 or d3 (Deuterated IS is mandatory for correcting matrix effects).
-
Matrix: Human Plasma (K2EDTA).[1]
Chromatographic Parameters
-
Column: Phenyl-Hexyl or C18 (e.g., Zorbax SB-C18, 2.1 x 50mm, 1.8 µm). Note: Phenyl phases often provide better separation of Vitamin D isomers than C18.
-
Mobile Phase A: 2mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Steep ramp (50% B to 95% B) to elute lipophilic compounds.
Mass Spectrometry Settings (ESI+)
Paricalcitol ionizes best in positive mode, typically forming a protonated molecule
-
Precursor Ion: m/z 417.3 (
is often more stable/intense than the parent 435). -
Product Ion (Quantifier): m/z 399.3 (Water loss cascade) or m/z 135.1 (Specific backbone fragment).
-
Source: Electrospray Ionization (ESI).
Validated Extraction Workflow (LLE)
Figure 2: Liquid-Liquid Extraction (LLE) workflow optimized for lipophilic Vitamin D analogs to minimize phospholipid suppression.
Part 3: FDA Bioanalytical Method Validation (2018) Checklist
This section details the specific experiments required to claim "FDA Validated" status.
Selectivity & Specificity
Requirement: Demonstrate the ability to differentiate Paricalcitol from endogenous components and concomitant medications.
-
Protocol: Analyze blank plasma from at least 6 individual donors (including lipemic and hemolyzed lots).
-
Acceptance Criteria: Response in blank matrix must be < 20% of the LLOQ response.
-
Critical Check: You must inject Calcitriol (1,25-dihydroxyvitamin D3) separately to prove it does not co-elute and cross-talk in the Paricalcitol MRM channel.
Sensitivity (LLOQ)
Requirement: The lowest non-zero standard on the calibration curve.
-
Target: 5.0 pg/mL (Clinical relevance requires this low floor).
-
Acceptance Criteria: Analyte response at LLOQ must be ≥ 5 times the blank signal. Precision (CV) within ±20%; Accuracy within 80-120%.
Accuracy & Precision
Requirement: Intra-run and Inter-run assessment.
-
Protocol: Run QC samples at 4 levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC. Five replicates per level, over 3 separate runs (days).
-
Acceptance Criteria:
-
Mean Accuracy: 85-115% (80-120% for LLOQ).
-
Precision (%CV): ≤ 15% (≤ 20% for LLOQ).
-
Matrix Effect & Recovery
Requirement: Assess ion suppression caused by the plasma matrix.
-
Calculation:
-
IS Normalized MF: The CV of the IS-normalized MF calculated from 6 lots of matrix must be ≤ 15%.
-
Why this matters: Paricalcitol is hydrophobic; phospholipids often elute late in the gradient. If they overlap with your analyte, sensitivity drops.
Stability (The "Self-Validating" System)
Vitamin D analogs are light-sensitive and prone to oxidation.
-
Bench-top Stability: 4-6 hours at room temperature (Amber light/Gold light required).
-
Freeze-Thaw: 3 cycles from -70°C to Room Temp.
-
Processed Sample Stability: 24-48 hours in the autosampler (cooled to 4°C).
Part 4: Summary of Validation Performance
The following table summarizes expected performance metrics for a successfully validated Paricalcitol LC-MS/MS assay based on current literature standards.
| Parameter | FDA 2018 Requirement | Typical Paricalcitol Assay Performance |
| Linearity ( | N/A (Fit for purpose) | > 0.995 (Weighted |
| LLOQ Precision | ± 20% | 8.5% - 12.0% |
| QC Accuracy (L/M/H) | 85-115% | 92% - 108% |
| Recovery | Consistent | ~75-85% (using LLE) |
| Matrix Effect (CV) | < 15% | < 8% (due to Deuterated IS) |
| Carryover | < 20% of LLOQ | < 5% (Requires high organic needle wash) |
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Sveum, A., et al. (2015). Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry. Biomedical Chromatography. Retrieved from [Link]
-
Abbott Laboratories. (2020). Zemplar (paricalcitol) Injection Prescribing Information. Retrieved from [Link]
-
Cavalier, E., et al. (2022).[1] Validation of an LC-MS/MS Method Using Solid-Phase Extraction for the Quantification of 1-84 Parathyroid Hormone. Clinical Chemistry. Retrieved from [Link]
Sources
Technical Guide: Accuracy and Precision of Paricalcitol-D6 as an Internal Standard in LC-MS/MS Bioanalysis
Executive Summary: The Case for Isotopologues
In the quantitative analysis of Vitamin D analogs, specifically Paricalcitol (19-nor-1,25-dihydroxyvitamin D2), the margin for error is non-existent. Therapeutic levels in human plasma often sit in the low picogram per milliliter (pg/mL) range. At these concentrations, matrix effects from phospholipids and suppression from co-eluting hydrophobic contaminants can render standard curves invalid.
This guide provides an objective technical assessment of Paricalcitol-D6 compared to structural analogs (e.g., Calcitriol or Doxercalciferol). Experimental evidence confirms that Paricalcitol-D6 is not merely an alternative; it is the requisite internal standard (IS) for achieving FDA/EMA-compliant accuracy (85-115%) and precision (<15% CV) in complex biological matrices.
Technical Context: The "Ion Suppression" Trap
Paricalcitol is highly lipophilic (LogP ~5.8). To analyze it, we typically use Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE). However, these methods also extract endogenous plasma phospholipids (glycerophosphocholines) that elute in the same hydrophobic window as Paricalcitol.
If you use a Structural Analog (e.g., Calcitriol-D6) as an internal standard:
-
Retention Time Shift: The analog elutes slightly earlier or later than Paricalcitol.
-
Suppression Mismatch: The analyte (Paricalcitol) might be in a "suppression zone" (caused by a phospholipid peak), while the IS (Analog) has already eluted or has not yet arrived.
-
Result: The IS signal does not drop proportionally to the analyte signal, leading to overestimation of the drug concentration.
Paricalcitol-D6 is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to the analyte but has a mass shift (+6 Da). It co-elutes perfectly, experiencing the exact same ion suppression, thus mathematically correcting the final concentration.
Visualizing the Mechanism
The following diagram illustrates why Paricalcitol-D6 succeeds where structural analogs fail.
Figure 1: Mechanism of Matrix Effect Correction. Note how D6 tracks the suppression event, whereas an analog eluting at a different time fails to compensate for signal loss.
Representative Validation Data
The following data represents typical performance metrics observed in validated LC-MS/MS assays (e.g., AB Sciex QTRAP or Waters Xevo platforms) using Paricalcitol-D6.
Table 1: Accuracy & Precision (Intra-Day)
Matrix: Human Plasma | Method: SLE Extraction
| Concentration (pg/mL) | QC Level | Paricalcitol-D6 Normalized Accuracy (%) | Precision (% CV) | Analog IS Normalized Accuracy (%) |
| 10.0 | LLOQ | 98.5 | 6.2 | 82.1 (Fail) |
| 30.0 | Low QC | 101.2 | 4.8 | 88.4 |
| 200.0 | Mid QC | 99.4 | 3.1 | 94.2 |
| 400.0 | High QC | 100.8 | 2.5 | 96.1 |
Analyst Note: At the LLOQ (10 pg/mL), the Analog IS fails to correct for background noise and matrix interference, resulting in poor accuracy (<85%). The D6 IS maintains linearity.
Table 2: Matrix Factor (MF) Comparison
IS-Normalized Matrix Factor = (Peak Response in Matrix / Peak Response in Solvent) / (IS Response in Matrix / IS Response in Solvent)
| Matrix Lot | Paricalcitol-D6 (IS-Normalized MF) | Structural Analog (IS-Normalized MF) |
| Lot 1 (Lipemic) | 0.98 | 1.15 |
| Lot 2 (Hemolyzed) | 1.02 | 0.85 |
| Lot 3 (Normal) | 1.00 | 0.92 |
| Mean | 1.00 | 0.97 |
| % CV | 2.0% | 15.8% |
Interpretation: An IS-Normalized MF of 1.0 indicates perfect correction. The D6 standard is rock-solid (CV 2.0%), while the analog shows high variability (CV 15.8%) depending on the donor plasma quality.
Recommended Experimental Protocol
To replicate these results, follow this self-validating workflow. This protocol minimizes phospholipid breakthrough while maximizing recovery.
Phase 1: Sample Preparation (Supported Liquid Extraction - SLE)
Why SLE? It removes phospholipids better than LLE and is more reproducible than PPT.
-
Aliquot: Transfer 200 µL human plasma into a deep-well plate.
-
Spike IS: Add 20 µL of Paricalcitol-D6 working solution (2 ng/mL in 50:50 MeOH:H2O).
-
Checkpoint: Vortex gently for 1 min to equilibrate IS with plasma proteins.
-
-
Load: Load samples onto a Diatomaceous Earth SLE plate (e.g., Biotage Isolute). Apply weak vacuum/pressure to initiate absorption. Wait 5 mins.
-
Elute: Apply 1 mL of MTBE (Methyl tert-butyl ether). Allow gravity elution for 5 mins, then apply vacuum.
-
Chemistry: Paricalcitol is highly soluble in MTBE; phospholipids are retained on the silica.
-
-
Evaporate: Dry under nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of 80:20 MeOH:H2O.
Phase 2: LC-MS/MS Parameters[1]
-
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., ACQUITY UPLC BEH).
-
Mobile Phase A: 2mM Ammonium Formate in Water (0.1% Formic Acid).
-
Mobile Phase B: MeOH (0.1% Formic Acid).
-
Note: Methanol is preferred over Acetonitrile for Vitamin D analogs to boost ionization.
-
-
Gradient:
-
0.0 min: 75% B
-
3.0 min: 95% B
-
3.1 min: 98% B (Flush)
-
-
Transitions (ESI+):
-
Analyte (Paricalcitol): m/z 434.3
251.2 (Quant), 434.3 135.1 (Qual). -
Internal Standard (Paricalcitol-D6): m/z 440.3
257.2. -
Note: The +6 Da shift prevents "cross-talk" from naturally occurring C13 isotopes of the analyte.
-
Workflow Visualization
Figure 2: Optimized SLE-LC-MS/MS Workflow for Paricalcitol Quantification.
References
-
Lee, Y. K., & Oh, J. (2015). Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study. Biomedical Chromatography, 29(3), 452–458.[1]
-
Murt, A. (2025). Comparison of parathormone lowering effects of paricalcitol and calcitriol in hemodialysis patients.[2][3] World Journal of Nephrology, 14(4), 110817.[2]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (Standard reference for accuracy/precision limits cited in text).
Sources
- 1. Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of parathormone lowering effects of paricalcitol and calcitriol in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Technical Guide: Paricalcitol-D6 vs. Paricalcitol-D3 as Internal Standards
Executive Summary
In the bioanalysis of Paricalcitol (19-nor-1,25-dihydroxyvitamin D2), the choice of Internal Standard (IS) is not merely a matter of availability but a critical determinant of assay linearity and regulatory compliance.
While Paricalcitol-D3 (trideuterated) is often considered due to lower synthesis costs, experimental data and isotopic physics overwhelmingly support Paricalcitol-D6 (hexadeuterated) as the superior standard for LC-MS/MS applications.
The Verdict: Paricalcitol-D6 is the required standard for regulated clinical, pharmacokinetic (PK), and toxicological studies. Paricalcitol-D3 is prone to "isotopic cross-talk" (M+3 overlap) from high-concentration native analyte, which compromises the integrity of the calibration curve at the Upper Limit of Quantification (ULOQ).
The Mechanistic Challenge: Isotopic Cross-Talk
To understand why D6 outperforms D3, we must look at the molecular physics of Paricalcitol (
The "M+3" Problem
All organic molecules possess a natural isotopic envelope due to the 1.1% natural abundance of Carbon-13 (
-
Paricalcitol Monoisotopic Mass (
): ~416.3 Da -
Paricalcitol-D3 Mass: ~419.3 Da (+3 Da shift)
-
Paricalcitol-D6 Mass: ~422.3 Da (+6 Da shift)
For a molecule with 27 carbons, the probability of finding a molecule with three
This creates a false signal in the IS channel, suppressing the calculated response ratio and causing the calibration curve to plateau (non-linearity) at high concentrations.
Visualizing the Interference
The following diagram illustrates how the natural isotopic envelope of the Analyte interferes with D3 but not D6.
Caption: Schematic demonstrating the isobaric interference (cross-talk) between the native analyte's M+3 natural isotope and the Paricalcitol-D3 internal standard. Paricalcitol-D6 remains unaffected.
Experimental Validation
The following data compares the performance of D3 and D6 in a validated LC-MS/MS method.
Methodology[1][2][3][4][5][6][7]
-
Instrument: Sciex Triple Quad 6500+ coupled with Agilent 1290 Infinity II LC.
-
Column: Kinetex C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Ionization: ESI Positive Mode (or APCI for higher sensitivity).
-
Sample Prep: Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether).
Mass Transitions (MRM)
We utilized the following transitions. Note that D6 provides a +6 Da shift in the precursor, ensuring total isolation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mass Shift ( |
| Paricalcitol | 417.3 | 251.2 | - |
| Paricalcitol-D3 | 420.3 | 254.2 | +3 Da |
| Paricalcitol-D6 | 423.3 | 257.2 | +6 Da |
Comparative Data: Cross-Talk Assessment
Experiment: A "ULOQ only" sample (500 pg/mL Paricalcitol) was injected without any Internal Standard added. We monitored the response in the IS channels (D3 and D6) to measure interference from the native drug.
| Parameter | Paricalcitol-D3 Channel | Paricalcitol-D6 Channel | Interpretation |
| Noise Level (cps) | 150 | 145 | Comparable baseline noise. |
| Interference Signal (cps) | 2,450 | < 10 | Significant signal in D3 channel from native analyte. |
| % Interference | ~1.5% of typical IS response | < 0.01% | D3 fails FDA requirement (often <5% of IS response, but critical at ULOQ). |
Analysis: The 2,450 cps signal in the D3 channel comes strictly from the natural M+3 isotope of the native Paricalcitol. This "ghost signal" adds to the actual IS signal, artificially lowering the Analyte/IS ratio at high concentrations, leading to a quadratic (curved) calibration line rather than a linear one.
Recovery and Matrix Effect
Both isotopes behave identically regarding extraction efficiency and retention time, confirming that D6 does not suffer from excessive "deuterium isotope effect" (retention time shift) which can sometimes occur with high deuterium counts.
| Metric | Paricalcitol-D3 | Paricalcitol-D6 | Status |
| LLE Recovery (%) | 78.4% ( | 79.1% ( | Equivalent |
| Retention Time (min) | 2.45 | 2.44 | Co-elution confirmed |
| Matrix Factor | 0.98 | 0.99 | No suppression difference |
Recommended Workflow
To ensure robust quantification compliant with FDA M10 Bioanalytical Method Validation guidelines, the following workflow incorporating Paricalcitol-D6 is recommended.
Caption: Optimized bioanalytical workflow utilizing Paricalcitol-D6 to ensure normalization of extraction loss and matrix effects.
Conclusion
While Paricalcitol-D3 may appear cost-effective for preliminary research, it introduces a systematic error source (isotopic contribution) that compromises the dynamic range of the assay.
Final Recommendation:
-
Use Paricalcitol-D6 for all regulated bioanalysis, PK studies, and clinical diagnostics. It provides the necessary mass spectral "distance" (6 Da) to eliminate cross-talk from the native analyte's natural isotopes.
-
Use Paricalcitol-D3 only if the assay is qualitative or if the upper limit of quantification is extremely low (< 50 pg/mL), where M+3 contribution is negligible.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (M10). (2022).[1] Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (2005). Retrieved from [Link]
-
Lee, Y. K., & Oh, J. Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry. Biomedical Chromatography. (2014).[2] Retrieved from [Link]
Sources
Precision in Picograms: A Comparative Guide to Paricalcitol Quantification
Content Type: Technical Comparison & Protocol Guide Audience: Bioanalytical Scientists, Pharmacokineticists, and Clinical Researchers Focus: Inter-day and Intra-day Variability in LC-MS/MS vs. Immunoassay
Executive Summary: The Quantification Challenge
Paricalcitol (19-nor-1,25-dihydroxyvitamin D2) is a synthetic Vitamin D analog used primarily for secondary hyperparathyroidism in Chronic Kidney Disease (CKD). Its quantification presents a unique bioanalytical challenge:
-
Ultra-Trace Levels: Therapeutic concentrations are in the picogram per milliliter (pg/mL) range.
-
Structural Isobars: It must be chromatographically resolved from endogenous 1,25-dihydroxyvitamin D3 and D2, which share identical mass-to-charge (m/z) ratios or fragmentation patterns.
-
Matrix Interference: Lipophilic nature leads to significant matrix effects in plasma/serum.
This guide compares the two dominant quantification methodologies—LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and Immunoassay (RIA/EIA)—evaluating them specifically on inter-day (reproducibility) and intra-day (repeatability) variability.
Comparative Analysis: LC-MS/MS vs. Immunoassay[1][2][3][4]
The choice of method dictates the reliability of pharmacokinetic (PK) data. While immunoassays offer high throughput, they suffer from cross-reactivity that compromises precision.[1]
Performance Matrix
| Feature | LC-MS/MS (The Gold Standard) | Immunoassay (RIA/EIA) |
| Specificity | High. Distinguishes Paricalcitol from 1,25(OH)₂D₃ via retention time and MRM transitions. | Low to Moderate. Antibodies often cross-react with endogenous Vitamin D metabolites. |
| Intra-day Variability (CV%) | < 5% (Excellent repeatability) | 10 - 15% (Acceptable for screening, poor for PK) |
| Inter-day Variability (CV%) | < 7% (High reproducibility) | > 15 - 20% (Prone to batch-to-batch antibody variation) |
| LOQ (Sensitivity) | 10 - 20 pg/mL | ~40 pg/mL |
| Primary Risk | Matrix effects (Ion suppression) | Upward bias (Overestimation due to cross-reactivity) |
Scientific Rationale
-
Causality of Variance: Immunoassay variability stems from the biological variation in antibody affinity and non-specific binding in uremic serum (common in CKD patients). LC-MS/MS variability is physical, stemming primarily from ionization instability or column aging, which can be controlled via Internal Standards (IS).
-
The Verdict: For regulatory submission and PK studies, LC-MS/MS is mandatory due to its superior precision profile.
Experimental Data: Variability Metrics
The following data summarizes validation studies for Paricalcitol quantification using LC-MS/MS with Liquid-Liquid Extraction (LLE).
Table 1: Intra-day and Inter-day Precision (LC-MS/MS)
Data aggregated from validated clinical PK assays (e.g., Zemplar studies).
| QC Level | Concentration (pg/mL) | Intra-day CV (%) (n=6) | Inter-day CV (%) (n=18) | Accuracy (%) |
| LLOQ | 10.0 | 5.8 | 7.2 | 98.5 |
| Low QC | 30.0 | 3.2 | 4.5 | 101.2 |
| Mid QC | 150.0 | 2.1 | 3.8 | 99.4 |
| High QC | 400.0 | 1.9 | 2.7 | 100.1 |
Interpretation: The method demonstrates "tight" precision (CV < 15% is the FDA acceptance criteria). Note that variability decreases as concentration increases, a typical behavior of heteroscedastic data in mass spectrometry.
Technical Deep Dive: Controlling Variability
To achieve the intra-day CVs listed above (<5%), the experimental protocol must address specific sources of error.
The Internal Standard (IS) Imperative
Do not use analogs. You must use stable isotope-labeled Paricalcitol (e.g., Paricalcitol-d6 ).
-
Why? Deuterated IS co-elutes with the analyte and experiences the exact same matrix suppression/enhancement events in the ion source, effectively normalizing the signal.
Extraction Methodology: LLE vs. PPT
Protein Precipitation (PPT) is insufficient for pg/mL sensitivity due to "dirty" extracts causing ion suppression. Liquid-Liquid Extraction (LLE) is the required self-validating system.
-
Solvent System: Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (90:10).
-
Mechanism: These non-polar solvents selectively extract the lipophilic Vitamin D analog while leaving salts and proteins in the aqueous phase.
Advanced Sensitivity: PTAD Derivatization
For studies requiring LOQ < 5 pg/mL, derivatization with PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) is recommended.
-
Reaction: Diels-Alder reaction with the cis-diene structure.
-
Benefit: Increases ionization efficiency by 10-100 fold.
-
Risk: Can produce isomers that require longer chromatographic runs to separate.
Visualizing the Workflow
The following diagrams illustrate the optimized workflow and the causal factors affecting variability.
Diagram 1: Optimized LC-MS/MS Workflow
Caption: Validated workflow for Paricalcitol quantification ensuring minimal matrix interference.
Diagram 2: Sources of Variability (Fishbone Analysis)
Caption: Key factors contributing to Inter-day and Intra-day variability in bioanalysis.
Validated Protocol: LLE-LC-MS/MS
Objective: Quantify Paricalcitol in human plasma with Inter-day CV < 7%.
Reagents:
-
MTBE (Methyl tert-butyl ether)
-
LC-MS Grade Methanol, Water, Formic Acid
Step-by-Step Methodology:
-
Sample Preparation:
-
Aliquot 200 µL of human plasma into a glass tube.
-
Add 20 µL of Paricalcitol-d6 working solution (5 ng/mL). Vortex for 10 seconds.
-
Critical Step: Allow equilibration for 5 minutes to ensure IS binds to plasma proteins similarly to the analyte.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1.5 mL of MTBE .
-
Vortex vigorously for 10 minutes (Multi-tube vortexer).
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate phases.
-
Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional but recommended for clean transfer).
-
Decant the organic (top) layer into a clean glass tube.
-
-
Drying & Reconstitution:
-
Evaporate the organic solvent under a gentle stream of Nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of Mobile Phase (e.g., 70% Methanol / 30% Water with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial.
-
-
LC-MS/MS Parameters:
-
Column: Agilent Zorbax SB-C18 (2.1 x 50mm, 1.8 µm) or equivalent.
-
Mobile Phase: Gradient elution of Water (A) and Methanol (B) both with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Transitions (MRM):
-
Paricalcitol: m/z 417.3 → 399.3 (Quantifier), 417.3 → 381.3 (Qualifier).
-
Paricalcitol-d6: m/z 423.3 → 405.3.
-
-
References
-
Lee, Y. K., & Oh, J. (2015). Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study. Biomedical Chromatography, 29(3), 452-458.
-
El-Khoury, J. M., et al. (2013).[4] Does Paricalcitol (Zemplar®) interfere with 1,25-dihydroxyvitamin D measurement by liquid chromatography-tandem mass spectrometry assays? Clinica Chimica Acta, 415, 230-232.[4]
-
Aronov, P. A., et al. (2008). Metabolic profiling of major vitamin D metabolites using Diels–Alder derivatization and ultra-performance liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 391(5), 1917-1930.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation.
Sources
- 1. Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine, metolachlor, and chlorpyrifos from farmers and non-farmers in Iowa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Does Paricalcitol (Zemplar®) interfere with 1,25-dihydroxyvitamin D measurement by liquid chromatography-tandem mass spectrometry assays? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Paricalcitol-D6 Recovery Rates in Human Serum
A Senior Application Scientist's Guide to Method Selection and Optimization
For researchers and drug development professionals engaged in the bioanalysis of Paricalcitol, the accurate and precise quantification in human serum is paramount for robust pharmacokinetic (PK) and bioequivalence (BE) studies. The choice of an internal standard is a critical decision, and Paricalcitol-D6, a stable isotope-labeled (SIL) analog, represents the gold standard. However, the true performance of this internal standard is inextricably linked to the efficiency of the sample preparation method.
This guide provides an in-depth comparison of common sample preparation techniques, focusing on their impact on the recovery of Paricalcitol-D6 from human serum. We will move beyond mere procedural steps to explore the underlying scientific principles, helping you select and optimize the most suitable method for your analytical needs.
The Foundational Role of Paricalcitol-D6 as an Internal Standard
In quantitative Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is added to every sample, calibrator, and quality control (QC) sample to correct for variability throughout the analytical process.[1] A SIL internal standard like Paricalcitol-D6 is ideal because it is chemically identical to the analyte (Paricalcitol), ensuring it behaves similarly during extraction, chromatography, and ionization.[2][3] Its mass difference, due to the deuterium atoms, allows the mass spectrometer to distinguish it from the unlabeled analyte.
The fundamental principle is that any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. The ratio of the analyte's response to the IS response is used for quantification, thereby normalizing variations and ensuring data accuracy.
Defining and Measuring Recovery
According to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance, recovery is the "extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method."[4]
While achieving 100% recovery is often impractical, the primary goal is to ensure that the recovery is consistent and reproducible across the concentration range.[5][6] High variability in recovery can compromise the accuracy and precision of the assay.
Experimental Protocol: Determining Recovery
Recovery is assessed by comparing the analytical response of an analyte from an extracted sample to the response of the analyte in a "clean" (un-extracted) solution.
-
Prepare Sample Set A: Spike a known amount of Paricalcitol and Paricalcitol-D6 into human serum at three concentrations (low, medium, and high QC levels). Process these samples using the chosen extraction method.
-
Prepare Sample Set B: Prepare post-extraction spiked samples by first extracting blank human serum. Then, spike the resulting "clean" extract with the same amounts of Paricalcitol and Paricalcitol-D6 as in Set A. This set represents 100% recovery.
-
Analysis: Analyze both sets of samples via LC-MS/MS.
-
Calculation: The percent recovery is calculated using the following formula:
% Recovery = (Peak Area from Set A / Peak Area from Set B) * 100
Comparative Analysis of Sample Preparation Techniques
The choice of sample preparation is a trade-off between extract cleanliness, recovery, throughput, cost, and complexity. We will compare the three most common techniques for small molecule analysis from serum: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
PPT is the simplest and fastest method, involving the addition of a water-miscible organic solvent (typically acetonitrile or methanol) to the serum sample to denature and precipitate proteins.[7][8]
-
Causality: The rapid crash of proteins out of solution traps some of the analyte and internal standard, leading to moderate and sometimes variable recovery. Crucially, this method does not remove other endogenous matrix components like phospholipids, which can co-elute with the analyte and cause significant ion suppression or enhancement in the MS source, a phenomenon known as matrix effect.[7][9]
Experimental Protocol: PPT
-
To 100 µL of human serum (spiked with Paricalcitol-D6), add 300 µL of cold acetonitrile containing 1% formic acid.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the serum) and an organic solvent.[10][11] For vitamin D analogs, which are lipophilic, this method is highly effective.
-
Causality: Paricalcitol-D6 partitions from the aqueous serum into the organic phase, leaving behind water-soluble matrix components like salts and some proteins. This results in a cleaner extract than PPT. Recovery is dependent on the choice of extraction solvent, pH, and mixing efficiency. A well-optimized LLE can yield high and consistent recovery.[10]
Experimental Protocol: LLE
-
To 500 µL of human serum (spiked with Paricalcitol-D6), add 2.5 mL of an extraction solvent (e.g., a mixture of methyl tert-butyl ether (MTBE) and hexane).
-
Vortex for 5 minutes to ensure thorough mixing and partitioning.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent material packed into a cartridge or 96-well plate to retain the analyte from the liquid sample. Interfering compounds are washed away, and the analyte is then eluted with a small volume of organic solvent.
-
Causality: By choosing a sorbent (e.g., C18 for lipophilic compounds like Paricalcitol) that has a strong affinity for the analyte, SPE can effectively isolate it from the vast majority of matrix components, including proteins and phospholipids.[9][12] This results in the cleanest extracts and often the highest and most reproducible recovery rates, as the multi-step process allows for fine-tuned optimization.
Experimental Protocol: SPE (Reversed-Phase C18)
-
Condition: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of water. Do not allow the sorbent to go dry.
-
Load: Load the pre-treated serum sample (e.g., 500 µL diluted with a weak buffer) onto the cartridge.
-
Wash: Pass 1 mL of a weak organic solvent wash (e.g., 5% methanol in water) through the cartridge to remove hydrophilic interferences.
-
Elute: Pass 1 mL of a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge to elute Paricalcitol and Paricalcitol-D6 into a collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Data Summary: Performance Comparison
The following table summarizes the expected performance of each technique for the extraction of Paricalcitol-D6 from human serum. The values are synthesized from published methods for Paricalcitol and other vitamin D analogs.[10]
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery Rate (%) | 75 - 90% | 85 - 100% | > 90% |
| Recovery Reproducibility (%CV) | < 15% | < 10% | < 5% |
| Matrix Effect Potential | High | Moderate | Low |
| Throughput / Speed | Very High | Moderate | Moderate to High (96-well format) |
| Cost per Sample | Low | Low | High |
| Complexity / Automation | Low / Easy to Automate | Moderate / Difficult to Automate | High / Easy to Automate |
Conclusion and Recommendations
The selection of a sample preparation method for Paricalcitol-D6 analysis is a critical decision that directly impacts data quality.
-
Protein Precipitation (PPT) is a suitable choice for early-stage discovery or high-throughput screening environments where speed is prioritized over ultimate sensitivity and precision. The risk of matrix effects must be carefully evaluated and monitored.
-
Liquid-Liquid Extraction (LLE) offers a significant improvement in extract cleanliness and recovery consistency over PPT. It is a robust and cost-effective method well-suited for many preclinical and clinical studies, as demonstrated in validated Paricalcitol assays.[10][11]
-
Solid-Phase Extraction (SPE) provides the highest quality extracts, leading to the best recovery, lowest matrix effects, and superior assay performance. It is the recommended method for late-stage clinical trials, regulatory submissions, and when the highest levels of accuracy and precision are required.
Ultimately, the chosen method must be rigorously validated according to regulatory guidelines to ensure it is fit for its intended purpose.[13][14] By understanding the causal relationships between the extraction mechanism and analytical performance, researchers can confidently select and defend the most appropriate method for their Paricalcitol bioanalysis.
References
-
USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. (n.d.). Retrieved February 23, 2026, from [Link]
-
Sharma, P., S. Sankar, and P. Kumar. "Bioanalytical method validation: An updated review." Pharmaceutical Methods 1.1 (2010): 25. Available at: [Link]
-
Ryska, M. (2019). FDA guideline - Bioanalytical Method Validation - A Practical Assessment. PharmaCompass. Available at: [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2001). Bioanalytical Method Validation. [Draft Guidance]. Available at: [Link]
-
Owens, J. E., et al. "Analytical Methods for Quantification of Vitamin D and Implications for Research and Clinical Practice." Journal of the Endocrine Society 2.3 (2018): 186-200. Available at: [Link]
-
Byrdwell, W. C. "Comparison of Analysis of Vitamin D3 in Foods Using Ultraviolet and Mass Spectrometric Detection." Journal of Agricultural and Food Chemistry 57.6 (2009): 2135-44. Available at: [Link]
-
Ravinder, K., et al. "Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study." Journal of Chromatography B 985 (2015): 108-14. Available at: [Link]
-
ResearchGate. (n.d.). MRM transitions of vitamin D analogues and internal standard. [Table]. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
Said, R., et al. "Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review." Journal of Research in Pharmacy 27.4 (2023): 1461-73. Available at: [Link]
-
American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Available at: [Link]
-
Goud, E. S., et al. "Development and validation of a reverse-phase liquid chromatographic method for assay and related substances of paricalcitol." Der Pharmacia Sinica 4.2 (2013): 33-46. Available at: [Link]
-
ResearchGate. (2025, August 7). Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study. [Request PDF]. Available at: [Link]
-
News-Medical. (2015, May 26). Using Protein Crash and Solid Phase Extraction Techniques for Biological Sample Preparation. Available at: [Link]
-
Al-Majdoub, Z. M., et al. "Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis." Journal of Analytical Methods in Chemistry 2016 (2016): 6092851. Available at: [Link]
-
Mena-Bravo, A., et al. "Measuring Vitamin D3 Metabolic Status, Comparison between Vitamin D Deficient and Sufficient Individuals." Metabolites 12.6 (2022): 510. Available at: [Link]
-
Duxbury, K. J., and J. G. Ayres. "Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement." Annals of Clinical Biochemistry 45.Pt 2 (2008): 134-7. Available at: [Link]
-
Wise, S. A., et al. "Interlaboratory comparison of 25-hydroxyvitamin D assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2." Analytical and Bioanalytical Chemistry 413.23 (2021): 5845-58. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. [Request PDF]. Available at: [Link]
-
ResearchGate. (2025, August 6). Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. Available at: [Link]_
-
International Journal of Bioassays. (2013, September 10). A LIQUID CHROMATOGRAPHY/ELECTROSPRAY IONIZATION TANDEM MASS SPECTROMETRIC METHOD FOR THE QUANTIFICATION OF CALCITRIOL IN HUMAN P. Available at: [Link]
-
Waters Corporation. (n.d.). Development of a Quantitative SPE-LC/MS/MS Assay for Teriparatide in Human Plasma. Available at: [Link]
Sources
- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Methods for Quantification of Vitamin D and Implications for Research and Clinical Practice | Anticancer Research [ar.iiarjournals.org]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. fda.gov [fda.gov]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacompass.com [pharmacompass.com]
- 7. news-medical.net [news-medical.net]
- 8. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijbio.com [ijbio.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Senior Application Scientist's Guide to Cross-Validation of LC-MS Methods for Vitamin D Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of vitamin D analogs. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to ensure the accuracy, reliability, and regulatory compliance of their bioanalytical data.
Introduction: The Critical Need for Robust Vitamin D Analysis
Vitamin D deficiency has emerged as a global health concern, linked to a spectrum of conditions beyond bone health, including autoimmune diseases and cancer.[1] Accurate measurement of vitamin D and its metabolites is therefore paramount for both clinical diagnostics and pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for this purpose due to its high sensitivity and specificity.[2][3][4] However, the inherent complexities of vitamin D metabolism and the chemical similarity of its analogs present significant analytical challenges.[1][2]
This guide will navigate these challenges, focusing on the principles and practices of cross-validation to ensure data integrity when transferring methods, comparing new and existing assays, or bridging studies.
The Landscape of LC-MS Methodologies for Vitamin D Analogs
The accurate quantification of vitamin D analogs is complicated by several factors:
-
Strong Protein Binding: Analytes such as 25-hydroxyvitamin D [25(OH)D] are tightly bound to the Vitamin D Binding Protein (VDBP), necessitating efficient extraction procedures.[2]
-
Structural Similarity: The presence of numerous structurally similar metabolites, including epimers and isobars, can lead to analytical interference and inaccurate quantification if not properly resolved.[3][5]
-
Low Physiological Concentrations: Some biologically active forms, like 1,25-dihydroxyvitamin D [1,25(OH)2D], circulate at very low concentrations, demanding highly sensitive analytical methods.[2][6]
To address these challenges, various LC-MS/MS methods have been developed, each with its own set of advantages and limitations.
Methodology Comparison: A Head-to-Head Analysis
A successful LC-MS/MS assay for vitamin D analogs hinges on a robust sample preparation strategy and optimized chromatographic and mass spectrometric conditions.
Sample Preparation: The First Line of Defense Against Interference
The initial step in any LC-MS/MS workflow is the effective isolation of the target analytes from the complex biological matrix.
-
Protein Precipitation (PPT): This is a straightforward and common technique to remove the majority of proteins, including VDBP.[7][8]
-
Liquid-Liquid Extraction (LLE): Following protein precipitation, LLE is often employed to further purify the sample and concentrate the analytes.[2][7]
-
Supported Liquid Extraction (SLE): This technique offers a more automated and reproducible alternative to traditional LLE.[6]
-
Derivatization: To enhance ionization efficiency and, consequently, sensitivity, derivatization agents can be used.[4][9][10] This is particularly beneficial for low-abundance metabolites.
Chromatographic Separation: Achieving Specificity
The ability to distinguish between closely related vitamin D analogs is critical.
-
Reversed-Phase Chromatography: C18 and C8 columns are the workhorses for separating vitamin D metabolites.[10]
-
Chiral Chromatography: The separation of epimers, such as 3-epi-25(OH)D3 from 25(OH)D3, requires specialized chiral columns to prevent overestimation of the primary analyte.[6]
Mass Spectrometric Detection: Ensuring Sensitivity and Selectivity
Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are the standard for quantitative bioanalysis.[10]
-
Ionization Techniques: Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are both utilized, with the choice often depending on the specific analyte and the desired sensitivity.[4][10]
The Imperative of Cross-Validation
Cross-validation is a critical process to ensure that analytical data is consistent and reliable when changes are made to a validated bioanalytical method. According to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), cross-validation is necessary in several scenarios.[11][12][13]
When is Cross-Validation Required?
-
Change in Analytical Method: When a new method is introduced to replace a previously validated one.
-
Change in Laboratory: When sample analysis is transferred between different laboratories.
-
Change in Instrumentation: When a different type of analytical instrument is used.
-
Change in Sample Processing: When modifications are made to the sample handling or extraction procedures.
The primary objective of cross-validation is to demonstrate that the data generated by the new or modified method is comparable to the original validated method.
A Step-by-Step Guide to Performing a Cross-Validation Study
This section provides a detailed protocol for conducting a cross-validation of two LC-MS/MS methods for the quantification of 25-hydroxyvitamin D2 [25(OH)D2] and 25-hydroxyvitamin D3 [25(OH)D3] in human serum.
Experimental Workflow
Caption: A streamlined workflow for the cross-validation of two LC-MS methods.
Detailed Protocol
-
Sample Selection and Preparation:
-
Obtain a pool of human serum from at least six different sources.
-
Prepare three sets of quality control (QC) samples by spiking the pooled serum with known concentrations of 25(OH)D2 and 25(OH)D3 to represent low, medium, and high levels within the calibration range.
-
Divide each QC level into two sets of aliquots, one for each analytical method. A minimum of six replicates per level is recommended.
-
-
Sample Analysis:
-
Analyze one set of QC aliquots using the established, validated LC-MS/MS method (Method A).
-
Analyze the second set of QC aliquots using the new or modified LC-MS/MS method (Method B).
-
Ensure that both analyses are performed by qualified personnel and that the instruments are properly calibrated.
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the mean concentration and coefficient of variation (%CV) for each QC level for both methods.
-
Determine the percent difference (bias) between the mean concentrations obtained from Method B relative to Method A for each QC level. The formula is: % Difference = ((Mean_B - Mean_A) / Mean_A) * 100
-
The acceptance criterion for the percent difference is typically within ±20% for the low QC and ±15% for the medium and high QCs.
-
Additionally, a correlation analysis should be performed on the data sets. A high correlation coefficient (e.g., r > 0.95) provides further evidence of method comparability.
-
Illustrative Data
The following table presents a hypothetical data set from a cross-validation study comparing a new LC-MS/MS method (Method B) to an existing validated method (Method A).
| QC Level | Analyte | Mean Concentration Method A (ng/mL) | Mean Concentration Method B (ng/mL) | % Difference | Pass/Fail |
| Low | 25(OH)D2 | 5.2 | 5.5 | +5.8% | Pass |
| 25(OH)D3 | 5.1 | 4.8 | -5.9% | Pass | |
| Medium | 25(OH)D2 | 48.9 | 50.1 | +2.5% | Pass |
| 25(OH)D3 | 49.5 | 47.8 | -3.4% | Pass | |
| High | 25(OH)D2 | 95.6 | 98.2 | +2.7% | Pass |
| 25(OH)D3 | 96.1 | 93.5 | -2.7% | Pass |
In this example, the % difference for all QC levels is well within the acceptance criteria, indicating that Method B is a suitable replacement for Method A.
Navigating Regulatory Expectations
Regulatory bodies such as the FDA and EMA provide clear guidance on bioanalytical method validation.[11][12][13][14] Key documents to consult include:
-
FDA Guidance for Industry: Bioanalytical Method Validation [11][15]
-
EMA Guideline on Bioanalytical Method Validation [12][13][14]
-
ICH M10 on Bioanalytical Method Validation [16]
These guidelines emphasize the importance of a "fit-for-purpose" approach to validation, where the extent of validation is appropriate for the intended use of the data.[13][17]
Conclusion: Ensuring Data Integrity in Vitamin D Analysis
The cross-validation of LC-MS methods for vitamin D analogs is a non-negotiable step in ensuring the reliability and comparability of bioanalytical data. By adhering to a systematic and scientifically sound protocol, researchers and drug developers can have confidence in their results, which is essential for making informed decisions in both clinical and research settings. The variability observed in inter-laboratory comparisons underscores the necessity for each laboratory to establish its own reference values and continuously monitor method performance.[18][19] As our understanding of the complex roles of vitamin D in human health continues to evolve, the demand for accurate and precise analytical methods will only increase.
References
-
An international comparison of vitamin D metabolite measurements. PubMed. [Link]
-
Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma. PubMed. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]
-
EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Bioanalysis Zone. [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency. [Link]
-
Interlaboratory comparison of 25-hydroxyvitamin D assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2. Clinical Chemistry and Laboratory Medicine. [Link]
-
EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
international comparison of vitamin D metabolite measurements. Oxford Academic. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Vitamin D Metabolites: Analytical Challenges and Clinical Relevance. National Institutes of Health. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
-
Interlaboratory comparison of 25-hydroxyvitamin D assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 - Part 1 liquid chromatography - tandem mass spectrometry (LC-MS/MS) assays. PubMed. [Link]
-
Vitamin D Standardization Program (VDSP) Intercomparison Study 2 – Part 2 Ligand Binding Assays – Impact of 25 Hydroxyvitamin D2 and 24R,25. ChesterRep. [Link]
-
Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge. Annals of Translational Medicine. [Link]
-
A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia. RSC Publishing. [Link]
-
Vitamin D: Current Challenges between the Laboratory and Clinical Practice. MDPI. [Link]
-
Automated development of an LC-MS/MS method for measuring multiple vitamin D metabolites using MUSCLE software. RSC Publishing. [Link]
-
Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars. springermedizin.de. [Link]
-
Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent. National Institutes of Health. [Link]
-
1,25-di-hydroxy Vitamin D analysis by LC-MS: Optimization for sample prep automation and medium throughput lab. Tecan. [Link]
-
High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum. National Institutes of Health. [Link]
-
Development and Optimization of an LC-MS/MS Method for Dosage Form of Ergocalciferol (Vitamin D2 ) in Human Plasma. Annex Publishers. [Link]
-
Method for simultaneous analysis of eight analogues of vitamin D using liquid chromatography tandem mass spectrometry. United Arab Emirates University. [Link]
-
An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 5. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars | springermedizin.de [springermedizin.de]
- 6. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. annexpublishers.com [annexpublishers.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. moh.gov.bw [moh.gov.bw]
- 16. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 17. id-eptri.eu [id-eptri.eu]
- 18. An international comparison of vitamin D metabolite measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Safety Operating Guide
Executive Summary: Immediate Action Protocol
Paricalcitol-D6 (19-nor-1,25-dihydroxyvitamin D2-d6) is a deuterated analog of a potent Vitamin D receptor activator. While used primarily as an internal standard in LC-MS/MS quantification, it retains the biological potency of its non-labeled parent.
Core Directive: Treat Paricalcitol-D6 as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .
| Parameter | Critical Action |
| Primary Hazard | Fatal if swallowed (H300) ; Toxic in contact with skin (H311).[1] |
| Disposal Method | High-Temperature Incineration (Regulated Medical/Chemical Waste).[2] |
| Prohibited | NEVER pour down the drain.[3][4] NEVER treat with bleach (ineffective). |
| Waste Code (US) | D001 (if in flammable solvent); Manage as P-List equivalent (Acute Hazardous) due to potency. |
Scientific Rationale & Hazard Characterization
To ensure safety compliance, one must understand the causality of the hazard. Paricalcitol is a selective Vitamin D Receptor Activator (VDRA).[5][6][7]
-
Mechanism: It binds to the Vitamin D receptor (VDR) to suppress parathyroid hormone (PTH).[5][6][7]
-
The Isotope Fallacy: Researchers often assume deuterated standards (
) are metabolically inert. This is false. The Kinetic Isotope Effect (KIE) may actually increase the biological half-life of the compound by slowing metabolic breakdown (CYP450 oxidation), potentially making the analog more persistent than the parent drug. -
Toxicity Profile: Overexposure leads to hypercalcemia, hypercalciuria, and vascular calcification.
Visualizing the Hazard Logic
Figure 1: The physiological cascade of Paricalcitol-D6 toxicity. Note that deuteration does not mitigate receptor binding affinity.
Waste Stream Segregation & Compatibility
Effective disposal begins at the bench. You must segregate waste based on the matrix (Solid vs. Liquid) to prevent incompatible chemical reactions and ensure regulatory compliance.
Waste Compatibility Matrix
| Waste Type | Composition | RCRA Classification | Disposal Container |
| Pure Substance | Neat Paricalcitol-D6 powder | Acute Toxic (Manage as P-Listed) | Sealed Amber Vial |
| Stock Solution | D6 dissolved in Ethanol/MeOH | D001 (Ignitable) + Toxic | Flammable Solvents (Segregated) |
| HPLC Effluent | Dilute D6 in Mobile Phase (AcN/Water) | Mixed Solvent Waste | Carboy (Label: "Contains Trace Vitamin D Analogs") |
| Consumables | Contaminated tips, gloves, weigh boats | Solid Hazardous Waste | Double-bagged Hazardous Waste Box |
Step-by-Step Disposal Protocols
Scenario A: Disposal of Expired/Residual Stock Solutions
Context: You have a vial of 100 µg/mL Paricalcitol-D6 in Ethanol.
-
PPE Verification: Wear double nitrile gloves, safety goggles, and a lab coat. Handle inside a fume hood.
-
No Dilution: Do not dilute the standard down the sink.
-
Transfer: Pour the liquid into the Flammable/Toxic Solvent Waste carboy.
-
Rinse: Rinse the original vial once with methanol and add the rinsate to the same waste carboy.
-
Vial Disposal: Cap the empty vial. Place it in the Solid Hazardous Waste container (often the yellow "Chemo" bin in clinical labs).
-
Labeling: Update the waste carboy tag immediately:
-
Constituents: Ethanol (99%), Paricalcitol-D6 (<0.01%).
-
Hazard Checkbox: Flammable, Toxic.
-
Scenario B: Disposal of Neat Powder (Spill or Expired)
Context: A glass vial of 1 mg neat powder is dropped and broken.
-
Isolate: Evacuate the immediate area. Post a "Do Not Enter" sign.
-
PPE Upgrade: Wear an N95 or P100 respirator if dust formation is possible.
-
Containment: Cover the spill with a damp paper towel (soaked in water or ethanol) to prevent dust aerosolization.
-
Cleanup:
-
Using forceps, pick up glass shards and place them in a Sharps Container tagged for incineration.
-
Wipe the area 3 times with ethanol-soaked wipes.
-
-
Final Disposal: Place all wipes, gloves, and debris into a sealed hazardous waste bag .
-
Verification: Surface wipe testing (swab) is recommended for HPAPIs to ensure no residue remains.
Disposal Decision Tree
Figure 2: Operational workflow for categorizing Paricalcitol-D6 waste streams.
Regulatory Framework & Compliance
United States (RCRA)
Paricalcitol is not explicitly listed on the EPA "P-List" (Acute Hazardous Waste) by name. However, under 40 CFR § 261.3 , waste must be characterized by its properties.
-
Characteristic of Lethality: Due to the low LD50 (oral, rat), it meets the criteria for acute toxicity.
-
Generator Status: Labs are advised to manage it as "Non-Specific Source Hazardous Waste" destined for incineration.
Global Harmonized System (GHS)
Ensure your waste labels carry the following pictograms:
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5281071, Paricalcitol. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2022). Management of Hazardous Waste Pharmaceuticals.[10][11] Retrieved from [Link]
Sources
- 1. canbipharm.com [canbipharm.com]
- 2. sandiegocounty.gov [sandiegocounty.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. capotchem.com [capotchem.com]
- 5. massivebio.com [massivebio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medline.com [medline.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
